molecular formula C42H53N6O7P B1168364 DG-ME PHOSPHONAMIDITE CAS No. 115131-08-3

DG-ME PHOSPHONAMIDITE

Cat. No.: B1168364
CAS No.: 115131-08-3
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Description

DG-ME PHOSPHONAMIDITE is a useful research compound. Its molecular formula is C42H53N6O7P. The purity is usually 95%.
BenchChem offers high-quality DG-ME PHOSPHONAMIDITE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DG-ME PHOSPHONAMIDITE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

115131-08-3

Molecular Formula

C42H53N6O7P

Origin of Product

United States

Foundational & Exploratory

what is DG-ME PHOSPHONAMIDITE

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to dG-Me Phosphonamidite: Principles, Protocols, and Applications

Executive Summary

dG-Me Phosphonamidite, chemically known as 5'-Dimethoxytrityl-N-isobutyryl-2'-deoxyGuanosine, 3'-[(methyl)-(N,N-diisopropyl)]-phosphonamidite, is a specialized DNA building block used in automated oligonucleotide synthesis.[] Its defining feature is the methyl group attached to the phosphorus atom, which, upon incorporation into an oligonucleotide, creates a neutral, nuclease-resistant methylphosphonate backbone linkage.[2][3] This modification is of significant interest in the development of therapeutic oligonucleotides, particularly antisense agents, as it can enhance cellular uptake and stability while potentially offering a different toxicity profile compared to more common modifications like phosphorothioates.[2][4] However, the base-lability of the methylphosphonate linkage necessitates specialized deprotection protocols that differ significantly from standard procedures.[2][5] This guide provides a comprehensive overview of dG-Me phosphonamidite, from its chemical properties to detailed synthesis and deprotection workflows, for researchers and drug development professionals.

Introduction: The Significance of Backbone Modification

The therapeutic potential of synthetic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often limited by their susceptibility to degradation by cellular nucleases and poor cellular uptake due to the polyanionic nature of the native phosphodiester backbone.[3][6] To overcome these limitations, medicinal chemists have developed a host of chemical modifications. Phosphoramidite chemistry serves as the foundational technology for incorporating these modifications with high precision during solid-phase synthesis.[6][7]

One of the earliest and most studied modifications is the methylphosphonate linkage, which replaces one of the non-bridging oxygen atoms of the phosphodiester group with a methyl group.[3] This change has profound consequences:

  • Nuclease Resistance: The absence of a formal negative charge and the steric bulk of the methyl group confer significant resistance to degradation by endo- and exonucleases.[2]

  • Charge Neutrality: The neutral backbone can improve the lipophilicity of the oligonucleotide, potentially aiding in its passive diffusion across cell membranes.[3]

  • RNase H Activation: Like the native phosphodiester and phosphorothioate backbones, the methylphosphonate linkage can support the activity of RNase H, an essential mechanism for many ASOs to induce the degradation of target mRNA.[4]

dG-Me phosphonamidite is the key reagent for introducing these methylphosphonate linkages at guanosine positions within a synthetic oligonucleotide sequence.

Chemical Properties and Structure

The dG-Me phosphonamidite monomer is a complex molecule designed for stability during storage and specific reactivity during synthesis. Its structure is comprised of several key functional components, each with a distinct purpose.

Component Chemical Group Function
Nucleobase 2'-deoxyguanosineThe core information-carrying unit.
Base Protection N-isobutyryl (iBu)Protects the exocyclic amine of guanine from side reactions during synthesis. Removed during final deprotection.
5' Protection 4,4'-Dimethoxytrityl (DMT)A bulky, acid-labile group that protects the 5'-hydroxyl. Its removal in a controlled manner allows for stepwise 5' to 3' chain elongation.[7]
3' Moiety Methyl PhosphonamiditeThe reactive group that forms the internucleosidic linkage. The diisopropylamino and methyl groups are key to its function.

Synonyms: 5'-Dimethoxytrityl-N-isobutyryl-2'-deoxyGuanosine, 3'-[(methyl)-(N,N-diisopropyl)]-phosphonamidite.[] Molecular Formula: C₄₂H₅₃N₆O₇P.[] Molecular Weight: 784.89 g/mol .[]

G N1 dG_Me_Phosphonamidite N2 5'-DMT Group N1->N2 Protects 5'-OH N3 Deoxyribose Sugar N1->N3 Core Scaffold N4 Guanine Base (N2-iBu protected) N1->N4 Base Identity N5 3'-Methyl Phosphonamidite Moiety N1->N5 Reactive Moiety for Coupling N3->N2 N3->N4 N3->N5

Caption: Key components of the dG-Me Phosphonamidite monomer.

Oligonucleotide Synthesis Workflow

The incorporation of dG-Me phosphonamidite follows the same four-step cycle as standard phosphoramidite chemistry, but with critical adjustments to reagents and timing to ensure high coupling efficiency and preserve the integrity of the resulting methylphosphonate linkage.[5][6]

Oligo_Synthesis_Cycle cluster_0 Automated Synthesis Cycle Detritylation 1. Detritylation (Acidic Removal of DMT) Coupling 2. Coupling (dG-Me Amidite + Activator) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Forms Methylphosphonate Linkage (6 min coupling time) [1] Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Detritylation Stabilizes P(III) to P(V) (Use low-water oxidizer) [4] Elongated Elongated Chain (n+1 bases) Oxidation->Elongated Cycle Complete Start Solid Support with free 5'-OH

Caption: Modified synthesis cycle for methylphosphonate incorporation.

Protocol 1: Automated Synthesis with dG-Me Phosphonamidite

This protocol assumes the use of a standard automated DNA synthesizer.

1. Reagent Preparation:

  • Dissolve dG-Me Phosphonamidite in anhydrous Tetrahydrofuran (THF) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).[2] Note: Unlike standard amidites which use acetonitrile, THF is recommended for dG-Me.[2]
  • Ensure a low-water content oxidizer (e.g., 0.02 M Iodine in THF/Pyridine/Water) is installed. This is critical to prevent degradation of the methylphosphonate linkage.[2][5]
  • Use a capping solution containing 4-dimethylaminopyridine (DMAP) in Cap B.[5]

2. Synthesis Cycle Programming:

  • For the coupling step of the dG-Me monomer, extend the coupling time to 6 minutes .[5] This extended time ensures efficient reaction of the slightly less reactive methyl phosphonamidite compared to standard cyanoethyl phosphoramidites.
  • All other steps (detritylation, capping, oxidation) can typically use standard synthesizer timings.

3. Post-Synthesis Handling:

  • Once the synthesis is complete, keep the column containing the support-bound oligonucleotide sealed.
  • Thoroughly dry the support using a stream of inert gas (e.g., argon).
  • Proceed immediately to the specialized deprotection protocol.

Deprotection and Purification: A Critical Divergence

The methylphosphonate linkage is significantly more labile to base than the standard phosphodiester linkage.[2] Therefore, standard deprotection with concentrated ammonium hydroxide at elevated temperatures will cleave the backbone, destroying the product. A specialized, multi-step deprotection procedure is mandatory.[5][8]

A novel one-pot procedure has been developed that improves yield and simplifies handling compared to older two-step methods.[8][9]

Protocol 2: One-Pot Cleavage & Deprotection

This protocol is adapted from procedures designed to maximize the yield of methylphosphonate-containing oligonucleotides.[8]

1. Initial Cleavage (Ammonia Treatment):

  • Transfer the dried CPG support from the synthesis column to a screw-cap deprotection vial.
  • Add 0.5 mL of a dilute ammonium hydroxide solution consisting of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v) to the support.[2]
  • Seal the vial tightly and let it stand at room temperature for 30 minutes . This step primarily removes the cyanoethyl protecting groups from any standard phosphodiester linkages without significantly cleaving the methylphosphonate backbone.[8]

2. Base Deprotection (Ethylenediamine Treatment):

  • To the same vial (do not decant the ammonia mixture), add 0.5 mL of ethylenediamine (EDA).[2]
  • Reseal the vial and let it stand at room temperature for 6 hours . This step removes the N-isobutyryl protecting group from the guanine base.[2][8]

3. Neutralization and Recovery:

  • Following the 6-hour incubation, chill the vial.
  • Dilute the reaction mixture with water to reduce the organic content to approximately 10%.
  • Neutralize the solution carefully with an acid like acetic acid or HCl.[8] The crude oligonucleotide solution is now ready for purification.
Purification Strategies

Due to the hydrophobic nature of the DMT group and the altered charge of the backbone, purification methods must be chosen carefully.

Method Principle Applicability & Rationale
Trityl-On RP-HPLC Hydrophobic InteractionHighly effective. The DMT group makes the full-length product significantly more hydrophobic than shorter failure sequences. After the DMT-on product is purified, it is treated with a mild acid (e.g., 80% acetic acid) to remove the DMT group, followed by desalting.[10]
Anion-Exchange HPLC Charge-Based SeparationCan be used, but separation may be less effective than for fully anionic oligonucleotides. The overall charge is reduced by the neutral methylphosphonate linkages. Best for oligos with high secondary structure.[10]
Gel Filtration Size ExclusionPrimarily used for desalting the final product after HPLC purification and detritylation. Not suitable for primary purification as it does not resolve failure sequences of similar size.[10]

Applications in Research and Drug Development

The unique properties of methylphosphonate oligonucleotides make them valuable tools in therapeutic research.

Antisense Oligonucleotides (ASOs): Methylphosphonate-modified ASOs were among the first analogs shown to inhibit protein synthesis via an antisense mechanism.[2] Their nuclease resistance and ability to activate RNase H make them a viable platform for gene silencing applications.[4]

Comparative Advantages and Disadvantages:

Backbone Charge Nuclease Resistance RNase H Activity Key Considerations
Phosphodiester NegativeLowYesNative backbone, rapidly degraded.
Phosphorothioate (PS) NegativeHighYes"Workhorse" of ASO therapy. Can have off-target effects and toxicity.[4]
Methylphosphonate (Me) NeutralHighYesImproved cellular uptake profile, but introduces chirality at each linkage, resulting in a complex mixture of diastereomers.[3]
Mesyl Phosphoramidate (µ) NeutralExceptionalYesA newer modification reported to have a lower toxicity profile and improved therapeutic index compared to phosphorothioates.[4][11]

The development of mesyl phosphoramidate oligonucleotides, which show lower toxicity and more efficient RNase H activation than phosphorothioates, represents a promising evolution of neutral backbone chemistry.[4][12] The principles learned from working with methylphosphonates are directly applicable to these next-generation therapeutic candidates.

Caption: Workflow from dG-Me Phosphonamidite to therapeutic action.

Conclusion

dG-Me phosphonamidite is a vital reagent for researchers exploring non-ionic, nuclease-resistant oligonucleotide analogs for therapeutic and diagnostic applications. While its integration into solid-phase synthesis requires specific modifications to coupling times and reagents, the most significant deviation from standard practice lies in the mandatory use of specialized, milder deprotection conditions to preserve the base-labile methylphosphonate backbone. Understanding and mastering these protocols are essential for successfully synthesizing and purifying these potent molecules. As research into next-generation neutral backbone chemistries continues, the foundational knowledge derived from methylphosphonates remains critically important for the field of drug development.

References

  • dG-Me Phosphonamidite - Glen Research. (n.d.). Glen Research. Retrieved February 22, 2026, from [Link]

  • N2-Methyl-2'-Deoxyguanosine (N2-Methyl-dG) Oligonucleotide Modification. (n.d.). Bio-Synthesis Inc. Retrieved February 22, 2026, from [Link]

  • Purification and characterisation of oligonucleotides. (n.d.). ATDBio. Retrieved February 22, 2026, from [Link]

  • Yamada, T., et al. (2019). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein Journal of Organic Chemistry, 15, 2336–2343. Available from: [Link]

  • Deprotection Guide. (n.d.). Glen Research. Retrieved February 22, 2026, from [Link]

  • Gryaznov, S. M., & Letsinger, R. L. (1992). An advanced method for oligonucleotide deprotection. Nucleic Acids Research, 20(8), 1879–1882. Available from: [Link]

  • Hogrefe, R. I., Vaghefi, M. M., Reynolds, M. A., Young, K. M., & Arnold, L. J. Jr. (1993). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(9), 2031–2038. Available from: [Link]

  • Richert, C., Roughton, A. L., & Benner, S. A. (1998). Synthesis of Oligonucleotides Containing 2'-Deoxyisoguanosine and 2'-Deoxy-5-methylisocytidine Using Phosphoramidite Chemistry. Helvetica Chimica Acta, 81(1), 61-75. Available from: [Link]

  • Methyl Phosphonamidites. (n.d.). Glen Research. Retrieved February 22, 2026, from [Link]

  • Turesky, R. J., et al. (2007). Synthesis of oligonucleotides containing the N2-deoxyguanosine adduct of the dietary carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline. Chemical Research in Toxicology, 20(12), 1914-1923. Available from: [Link]

  • SAFETY DATA SHEET dG-Me Phosphonamidite (10-1120-xx). (2018). Glen Research. Retrieved February 22, 2026, from [Link]

  • Guidebook for the Synthesis of Oligonucleotides. (n.d.). Chemie Brunschwig. Retrieved February 22, 2026, from [Link]

  • A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. (n.d.). Twist Bioscience. Retrieved February 22, 2026, from [Link]

  • Hogrefe, R. I., et al. (1993). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Products for DNA Research. (n.d.). Glen Research. Retrieved February 22, 2026, from [Link]

  • Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. (n.d.). Aragen. Retrieved February 22, 2026, from [Link]

  • Oligonucleotides Therapeutics: A Basic Understanding of the Use of Phosphoramidite. (2022). CordenPharma. Retrieved February 22, 2026, from [Link]

  • Basic phosphoramidite structure. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • 8-Methyl-deoxy Guanosine (n-ibu) 3'-CE phosphoramidite. (n.d.). ChemGenes. Retrieved February 22, 2026, from [Link]

  • Sharma, P., & Chowdhury, G. (2019). Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 78(1), e89. Available from: [Link]

  • Chen, J., & Bevilacqua, P. C. (2011). Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. The Journal of Organic Chemistry, 76(15), 6039–6045. Available from: [Link]

  • Iwamoto, N., et al. (2021). Mesylphosphoramidate modification improves therapeutic index and duration of effect of gapmer antisense oligonucleotides. Nucleic Acids Research, 49(15), 8456–8472. Available from: [Link]

  • Dande, P., et al. (2005). Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA. The Journal of Organic Chemistry, 70(9), 3536–3541. Available from: [Link]

  • Patutina, O. A., et al. (2020). Mesyl phosphoramidate backbone modified antisense oligonucleotides targeting miR-21 with enhanced in vivo therapeutic potency. Nucleic Acids Research, 48(22), 12566–12578. Available from: [Link]

Sources

Principle of Methylphosphonate Linkage in DNA Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

Methylphosphonate oligonucleotides (MPOs) represent a foundational class of non-ionic nucleic acid analogues.[1] First pioneered by Miller and Ts’o, these molecules replace the charged non-bridging oxygen of the phosphodiester backbone with a methyl group.[2] This substitution renders the backbone neutral, conferring absolute resistance to nucleases and enhancing cellular uptake via passive diffusion. However, this modification introduces a chiral center at the phosphorus atom, creating diastereomeric mixtures (Rp and Sp) that profoundly influence hybridization thermodynamics and solubility.[3][4] This guide details the mechanistic principles, synthesis protocols, and critical stereochemical considerations for MPOs.

Chemical Principles & Physiochemical Properties[3][4]

The Methylphosphonate Backbone

In a standard phosphodiester linkage, the phosphorus atom is bonded to two non-bridging oxygens (one double-bonded, one single-bonded and charged). In methylphosphonates, the charged single-bonded oxygen is replaced by a methyl group (


).
  • Charge Neutrality: The absence of ionization at physiological pH eliminates electrostatic repulsion between the oligonucleotide and the target RNA/DNA, theoretically increasing binding affinity. However, this is often offset by steric factors.

  • Nuclease Resistance: The modified linkage is unrecognizable to both endo- and exonucleases, providing high stability in biological fluids.

  • Solubility: The lipophilic methyl group significantly reduces water solubility. MPOs longer than 10–12 bases often require organic cosolvents (e.g., DMSO, acetonitrile) or "chimeric" designs (flanking MPO regions with charged phosphodiester cores) for effective aqueous solubility.

The Chirality Challenge

Unlike the achiral phosphodiester, the methylphosphonate phosphorus is a chiral center.[3][5]

  • Rp Isomer: The methyl group is oriented away from the helix axis (pseudo-equatorial). This conformation mimics the geometry of B-DNA and allows for stable Watson-Crick base pairing.

  • Sp Isomer: The methyl group projects into the major groove (pseudo-axial), causing steric clash with the hydration spine and destabilizing the duplex.

  • Thermodynamic Consequence: Standard synthesis yields a racemic mixture. For an

    
    -mer, there are 
    
    
    
    diastereomers. High Sp content significantly lowers the melting temperature (
    
    
    ) of the duplex.

Synthesis Mechanism: The Modified Phosphoramidite Cycle

The synthesis of MPOs utilizes methylphosphonamidite monomers.[6][7] While the cycle parallels standard phosphoramidite chemistry, critical deviations in oxidation and deprotection are required to prevent backbone degradation.

Monomer Structure

The building block is a 5'-dimethoxytrityl-2'-deoxynucleoside-3'-[(N,N-diisopropylamino)methyl]phosphonamidite.

  • Key Difference: The phosphorus is bonded to a methyl group instead of a cyanoethyl-protected oxygen.

The Synthesis Cycle
Step 1: Detritylation

Standard removal of the 5'-DMT group using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

  • Note: Methylphosphonate linkages are acid-stable, so standard detritylation does not degrade the growing chain.

Step 2: Coupling

The 5'-OH of the support-bound oligo attacks the activated methylphosphonamidite.

  • Activator: Tetrazole or 5-Ethylthio-1H-tetrazole (ETT).

  • Intermediate: A methylphosphonite linkage (P(III)).[7] This intermediate is less sterically hindered than standard phosphoramidites but can be sensitive to moisture.

Step 3: Capping

Unreacted 5'-OH groups are acetylated using Acetic Anhydride and N-Methylimidazole (NMI). This prevents deletion sequences.

Step 4: Oxidation (CRITICAL)

The P(III) methylphosphonite must be oxidized to the P(V) methylphosphonate.

  • Reagent: Iodine (

    
    ) in Tetrahydrofuran (THF)/Pyridine/Water.
    
  • Mechanism: The iodine attacks the phosphorus, and the oxygen donor is water.[8]

  • Protocol Deviation: While standard synthesis uses high-water oxidizers, MPO synthesis often employs a low-water oxidizer (e.g., 0.25%

    
     in some protocols) or controlled exposure. However, sufficient water is strictly required to donate the oxygen atom. The "instability" cited in literature often refers to the hydrolytic sensitivity of the P(III) intermediate before oxidation; thus, anhydrous conditions during coupling are paramount.
    
Visualization: Synthesis Workflow

MPO_Synthesis cluster_legend Key Reaction Phase Start Solid Support (CPG) Detritylation 1. Detritylation (TCA/DCA) Start->Detritylation Activation 2. Coupling (Methylphosphonamidite + Tetrazole) Detritylation->Activation Free 5'-OH Intermediate Methylphosphonite (P-III) (Unstable Intermediate) Activation->Intermediate Capping 3. Capping (Ac2O + NMI) Intermediate->Capping Unreacted chains Oxidation 4. Oxidation (Iodine/THF/H2O) Intermediate->Oxidation Main pathway Product Methylphosphonate Linkage (P-V) Oxidation->Product Product->Detritylation Next Cycle

Caption: The MPO synthesis cycle. Note the P(III) methylphosphonite intermediate, which is oxidized to the stable P(V) methylphosphonate state.

Deprotection & Purification Strategy

This is the most common failure point. Standard ammonium hydroxide deprotection destroys MPOs by cleaving the P-C bond or the P-O bond due to the electrophilicity of the phosphorus center in the absence of a negative charge.

The "Ethylenediamine" Protocol (Gold Standard)

To safely remove base protecting groups (Benzoyl, Isobutyryl) and cleave from the support without backbone degradation, Ethylenediamine (EDA) is required.[6]

Protocol:

  • Reagent: Ethanol:Ethylenediamine (1:1 v/v).

  • Conditions: Incubate at ambient temperature for 6 hours.

  • Mechanism: EDA acts as a nucleophile to remove base protecting groups but, unlike ammonia, does not cause rapid strand cleavage of the methylphosphonate backbone under these conditions.

  • Neutralization: The solution must be neutralized/diluted before purification.[9][10]

Risk Factor: Transamination.[9][10][11] Cytosine residues protected with Benzoyl (Bz-dC) are susceptible to transamination by EDA (up to 15% modification).[9][10]

  • Mitigation: Use Acetyl-protected dC (Ac-dC) monomers, which are deprotected faster and show negligible transamination.

Purification

Due to the lack of charge, MPOs cannot be purified by anion-exchange chromatography (IEX).

  • Method: Reverse-Phase HPLC (RP-HPLC) or C18 cartridges.

  • Basis: Separation based on hydrophobicity (Trityl-on purification is highly effective).

Stereochemistry & Functional Impact[3][4][12]

The racemic nature of MPOs (50% Rp, 50% Sp per linkage) dilutes therapeutic efficacy.

Structural Consequences
  • Rp (Pseudo-equatorial): Methyl group projects outward. High affinity.

  • Sp (Pseudo-axial): Methyl group projects inward. Steric interference with base stacking and hydration.

Visualization: Chirality Impact

Chirality_Impact cluster_Rp Rp Isomer cluster_Sp Sp Isomer Source Racemic Synthesis (Standard) Rp_Struct Methyl: Pseudo-equatorial Source->Rp_Struct Sp_Struct Methyl: Pseudo-axial Source->Sp_Struct Rp_Effect Mimics B-DNA High Tm RNase H Inactive Rp_Struct->Rp_Effect Sp_Effect Steric Clash Destabilizes Duplex Low Tm Sp_Struct->Sp_Effect

Caption: Impact of stereoisomers on MPO properties. The Sp isomer is generally detrimental to duplex stability.

Experimental Protocol Summary Table

ParameterStandard DNAMethylphosphonate DNA
Monomer

-cyanoethyl phosphoramidite
Methylphosphonamidite
Coupling Time 1–2 minutes2–5 minutes (Slower kinetics)
Oxidizer

/ Pyridine /


/ Pyridine /

(Careful moisture control)
Deprotection

(55°C)
Ethylenediamine / EtOH (RT)
Purification Anion Exchange or RP-HPLCRP-HPLC Only (No charge)
Solubility High (Water)Low (Water); requires DMSO/MeCN

References

  • Miller, P. S., & Ts'o, P. O. (1987). A new approach to chemotherapy based on molecular biology and nucleic acid chemistry: Matagen (masking tape for gene expression). Anti-Cancer Drug Design. Link

  • Hogrefe, R. I., et al. (1993).[12] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(9), 2031–2038.[12]

  • Reynolds, M. A., et al. (1996). Synthesis and thermodynamics of oligonucleotides containing chirally pure Rp methylphosphonate linkages. Nucleic Acids Research, 24(22), 4584–4591.

  • Agrawal, S., & Goodchild, J. (1987). Oligodeoxynucleoside methylphosphonates: synthesis and enzymic degradation. Tetrahedron Letters, 28(31), 3539-3542.

  • Thiviyanathan, V., et al. (2002). Structure of hybrid backbone methylphosphonate DNA heteroduplexes: effect of R and S stereochemistry. Biochemistry, 41(3), 827-838.

Sources

Technical Guide: Principles of Solid-Phase Oligonucleotide Synthesis (SPOS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architecture of Synthetic DNA/RNA

Solid-Phase Oligonucleotide Synthesis (SPOS) is the foundational technology driving the genomic revolution, from PCR primers to therapeutic antisense oligonucleotides (ASOs) and siRNA. Unlike enzymatic biosynthesis, which proceeds 5'


 3', chemical synthesis builds the chain 3' 

5'
.[1]

This guide deconstructs the phosphoramidite cycle—the industry gold standard—focusing on the mechanistic causality required for process optimization and troubleshooting. It is designed for researchers who need to move beyond "following the recipe" to understanding the "why" behind every reagent choice.

The Foundation: Solid Supports and Linkers[2]

The synthesis scale and crude quality are dictated before the first base is added. The choice of solid support defines the flow dynamics and loading capacity.

Controlled Pore Glass (CPG) vs. Polystyrene (PS)[3][4]
FeatureControlled Pore Glass (CPG)Polystyrene (PS)Application Context
Structure Rigid silica matrixCross-linked divinylbenzeneCPG is the standard for R&D; PS for production.
Swelling Non-swellingSwells in organic solvents (ACN/Toluene)PS requires careful solvent management to maintain flow.
Pore Size 500Å (short oligos), 1000Å (>40-mer), 2000Å (>100-mer)N/A (Gel-phase kinetics)Small pores in CPG cause steric hindrance for long oligos, reducing yield.
Loading Low to Medium (20–100 µmol/g)High (up to 350 µmol/g)PS is preferred for therapeutic scale-up (kg) due to volumetric efficiency.
Universal vs. Nucleoside-Derivatized Supports
  • Standard Supports: The 3'-terminal nucleoside is pre-attached via a succinyl linker. This guarantees the 3' identity but requires four different columns (A, C, G, T).

  • Universal Supports: Use a non-nucleosidic linker that is cleaved during deprotection to generate the 3'-OH. This allows one support for any sequence but often requires harsher or longer deprotection conditions to remove the phosphate modifier left behind [1].

The Phosphoramidite Cycle: Mechanistic Deep Dive

The synthesis "engine" is a four-step cycle repeated for every nucleotide.[2] The efficiency of this cycle (


) determines the final yield (

) according to

. A 99% efficiency on a 20-mer yields ~82% full-length product. A drop to 98% reduces yield to ~68%.
Step 1: Detritylation (The "Unzipping")

The 5'-hydroxyl group of the support-bound nucleoside is protected by a Dimethoxytrityl (DMT) group.[1][3][4]

  • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

  • Mechanism: Acid-catalyzed cleavage generates a stable orange DMT cation.

  • Process Control: The intensity of the orange color (measured at 498 nm) is the primary real-time metric for coupling efficiency.

  • Risk: Depurination .[5] Excessive acid contact (especially with TCA) can cleave the glycosidic bond of Adenosine (dA), leading to chain fragmentation. DCA is milder and preferred for long oligos or DNA/RNA analogs [2].

Step 2: Coupling (The "Build")
  • Reagents: Phosphoramidite monomer + Activator (e.g., ETT, BTT, or Tetrazole) in Acetonitrile (ACN).[1]

  • Mechanism: The activator protonates the diisopropylamino group on the phosphoramidite, converting it into a good leaving group.[6] The free 5'-OH on the support attacks the phosphorus, forming a phosphite triester bond.[1]

  • Critical Insight: Water is the enemy. The phosphoramidite is highly sensitive to moisture. A water content >10 ppm in ACN can catastrophically reduce coupling efficiency.

Step 3: Capping (The "Quality Control")

Even at 99% coupling efficiency, 1% of chains fail to react. If left active, they will react in the next cycle, creating an (n-1) deletion mutant that is nearly impossible to purify from the full-length product.[5]

  • Reagents:

    • Cap A: Acetic Anhydride (in THF/Pyridine).

    • Cap B: N-Methylimidazole (NMI) (in THF).[6][3]

  • Mechanism: NMI acts as a nucleophilic catalyst, forming a highly reactive acetyl-NMI intermediate that rapidly acetylates the unreacted 5'-OH groups. These "capped" truncated sequences are rendered inert for the rest of the synthesis.

Step 4: Oxidation or Thiolation (The "Lock")

The phosphite triester formed in Step 2 is unstable (P(III)). It must be converted to a stable P(V) species.

  • Standard DNA (PO): Iodine/Water/Pyridine.[6][3][4][5][7][8] Iodine oxidizes the phosphorus, and water provides the oxygen atom.[3]

  • Phosphorothioates (PS): For therapeutic stability, the non-bridging oxygen is replaced with sulfur.[9][10] Reagents include PADS (Phenylacetyl disulfide), EDITH , or DDTT . PADS is fast but ages; DDTT is efficient but expensive [3].

SynthesisCycle Start Support-Bound Nucleoside (DMT-on) Detritylation 1. Detritylation (TCA/DCM) Removes DMT Start->Detritylation Acid Wash Coupling 2. Coupling (Amidite + Activator) Forms P(III) Linkage Detritylation->Coupling Free 5'-OH Capping 3. Capping (Ac2O + NMI) Blocks Unreacted 5'-OH Coupling->Capping 98-99% Reaction Oxidation 4. Oxidation/Thiolation (Iodine or PADS) P(III) -> P(V) Capping->Oxidation Block Failures NextCycle Next Cycle (n+1) Oxidation->NextCycle Stable Backbone NextCycle->Detritylation Repeat

Figure 1: The Phosphoramidite Synthesis Cycle. Note the critical placement of Capping before Oxidation in modern protocols to prevent side reactions, though some legacy protocols place it after.

Cleavage and Deprotection[5][13][14][15][16]

Post-synthesis, the oligo must be cleaved from the support and the protecting groups (Benzoyl, Isobutyryl, Acetyl) removed from the bases.

The "AMA" Revolution

Traditionally, Ammonium Hydroxide (


) required 16 hours at 55°C. Modern high-throughput labs use AMA  (1:1 Ammonium Hydroxide / 40% Methylamine).

CRITICAL PROTOCOL WARNING: If using AMA, you must use Acetyl-protected Cytidine (Ac-dC) phosphoramidites. Standard Benzoyl-dC is susceptible to transamination by methylamine, converting Cytosine to


-methyl-cytosine (a mutation) [4].
Deprotection Protocol Comparison
MethodReagentConditionsProsCons
Standard Conc.

55°C, 16h (or 8h with "Fast" monomers)Cheap, compatible with all standard bases (Bz-dC).Very slow.
UltraFast (AMA)

/ Methylamine (1:[11]1)
65°C, 10 minExtremely fast turnover.[12]Requires Ac-dC . Incompatible with some dyes (e.g., TAMRA).
UltraMild

in Methanol
RT, 4hGentle; for pH-sensitive dyes (Cy5, TAMRA).Requires "UltraMild" monomers (Pac-dA, iPr-Pac-dG).[2][11]

Troubleshooting & Optimization Logic

As a scientist, you are a detective. Use the following logic flow to diagnose synthesis failures.

Common Failure Modes
  • Low Coupling Efficiency (Trityl Monitor):

    • Cause: Wet Acetonitrile or Activator.

    • Fix: Change molecular sieves; ensure lines are primed.

  • n-1 Deletion (Mass Spec):

    • Cause: Capping failure.[3]

    • Fix: Check Cap A/B delivery; replace NMI.

  • n+1 Addition (Mass Spec):

    • Cause: Double coupling or insufficient washing after coupling.

    • Fix: Increase acetonitrile wash volume between Coupling and Oxidation.[13]

Troubleshooting Problem Synthesis Failure CheckTrityl Check Trityl Monitor Problem->CheckTrityl LowStepwise Low Stepwise Yield (<98%) CheckTrityl->LowStepwise GoodTrityl Good Trityl (>99%) CheckTrityl->GoodTrityl WetReagents Water in ACN/Activator (Most Common) LowStepwise->WetReagents CloggedLine Clogged Line/Nozzle LowStepwise->CloggedLine AnalyzeMS Analyze Mass Spec GoodTrityl->AnalyzeMS Nminus1 n-1 Peaks (Deletion) AnalyzeMS->Nminus1 Nplus1 n+1 Peaks (Addition) AnalyzeMS->Nplus1 Depurination Depurination (A/G Loss) AnalyzeMS->Depurination FixCap Fix Capping Reagents Nminus1->FixCap FixWash Increase Wash Volume Nplus1->FixWash ReduceAcid Reduce TCA Contact Time Depurination->ReduceAcid

Figure 2: Diagnostic logic tree for identifying synthesis anomalies based on Trityl monitoring and Mass Spectrometry data.

References

  • Azhyev, A. V., et al. (2006). "A Comparative Study of Commercially Available Universal Supports." Glen Report, 17.[14]2. [Link]

  • LeProust, E. M., et al. (2010). "Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process." Nucleic Acids Research, 38(8), 2522–2540. [Link]

  • Kinjyo, I., et al. (2018).[8] "A Versatile and Convenient Synthesis of 34S-Labeled Phosphorothioate Oligonucleotides." ChemBioChem, 19, 2114–2119.[8] [Link]

  • Reddy, M. P., et al. (1994). "Fast cleavage and deprotection of oligonucleotides." Tetrahedron Letters, 35(25), 4311-4314. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Methylphosphonate Oligonucleotides Using dG-Me Phosphonamidite

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers utilizing dG-Me Phosphonamidite (2'-Deoxyguanosine Methyl Phosphonamidite) for the synthesis of Methylphosphonate (MP) Oligonucleotides .[]

Executive Summary & Mechanism

Methylphosphonate (MP) oligonucleotides replace the charged phosphodiester linkage with a non-ionic methylphosphonate linkage. This modification confers significant nuclease resistance and increased cellular uptake due to lipophilicity. However, the introduction of dG-Me Phosphonamidite into a synthesis workflow introduces two critical chemical constraints:

  • Hydrolytic Instability of Intermediates: The P(III) methylphosphonite intermediate formed during coupling is highly sensitive to water prior to oxidation.[][2]

  • Base-Catalyzed Backbone Cleavage: The final P(V) methylphosphonate linkage is susceptible to cleavage by strong bases (e.g., Ammonium Hydroxide) typically used in deprotection.[]

This protocol details a self-validating workflow to overcome these barriers, ensuring high-integrity synthesis of uncharged DNA mimics.[]

Critical Material Constraints

Standard DNA synthesis reagents are incompatible with dG-Me Phosphonamidite workflows. You must audit your reagent bank for the following:

ComponentStandard ReagentREQUIRED Reagent for dG-Me Mechanistic Rationale
dC Monomer Bz-dC-CE PhosphoramiditeAc-dC-Me Phosphonamidite Benzoyl-dC undergoes transamination with Ethylenediamine (EDA) during deprotection.[] Acetyl-dC is required to prevent base modification.[][3][4][5]
Oxidizer 0.02 M Iodine in THF/Pyridine/H2OLow-Water Oxidizer (0.1 M Iodine in THF/Pyridine/ <0.5% H2O)High water content hydrolyzes the P(III) methylphosphonite intermediate before it oxidizes to the stable P(V) state.[]
Capping Mix B 1-MethylimidazoleDMAP in THF 1-Methylimidazole can cause degradation of the MP backbone.[] DMAP is the safer catalyst.
Deprotection Ammonium Hydroxide (NH₄OH)Ethylenediamine (EDA) / Ethanol NH₄OH cleaves the MP backbone at the phosphorus center.[] EDA removes protecting groups without backbone scission.

Reagent Preparation & Handling

Dissolution Protocol (The "Solubility Trap")

Unlike standard amidites, dG-Me Phosphonamidite exhibits poor solubility in pure Acetonitrile (ACN).[]

  • dG-Me Phosphonamidite: Dissolve in anhydrous Tetrahydrofuran (THF) or a 50:50 mixture of ACN/THF to a final concentration of 0.1 M .[]

  • dA, dT, Ac-dC Me-Phosphonamidites: Dissolve in anhydrous Acetonitrile (ACN) at 0.1 M .

Expert Tip: Ensure all solvents are strictly anhydrous (<30 ppm water).[] The methyl-phosphorus bond formation is far less forgiving of moisture than standard cyanoethyl chemistry.

Automated Synthesis Cycle

Modify the synthesizer protocol (e.g., ABI, MerMade, ÄKTA) with the following parameters. The "Critical Path" diagram below illustrates the logic flow.

Step-by-Step Cycle Parameters
  • Deblock: Standard TCA/DCM.

  • Coupling (Rate Limiting Step):

    • The methyl group on the phosphorus creates steric hindrance, slowing the coupling reaction.

    • Protocol: Increase coupling time to 6–10 minutes (vs. standard 1-2 min).

    • Validation: If yield is low, double-couple the dG-Me monomer.[]

  • Oxidation (The Stability Gate):

    • Use Low-Water Oxidizer .[][6]

    • Time: 45 seconds.

    • Note: This step converts the labile P(III) methylphosphonite to the stable P(V) methylphosphonate.[]

  • Capping:

    • Use Cap A (Acetic Anhydride) and Cap B (DMAP) .[]

Synthesis Workflow Logic (DOT Visualization)

SynthesisCycle Start Start Cycle: 5'-OH Deprotection Coupling Coupling: dG-Me Phosphonamidite (0.1M in THF, 6-10 min) Start->Coupling Intermediate P(III) Methylphosphonite (Moisture Sensitive!) Coupling->Intermediate Oxidation Oxidation: Low-Water Iodine (<0.5% H2O) Intermediate->Oxidation Anhydrous Conditions Required Stable Stable P(V) Methylphosphonate Oxidation->Stable Capping Capping: Cap A + Cap B (DMAP) Stable->Capping Capping->Start Next Cycle

Figure 1: The dG-Me synthesis cycle.[][3][4][5][6][7][8] Note the critical "Red Zone" at the intermediate stage where moisture must be excluded.

Deprotection & Cleavage (The "Self-Validating" Protocol)

This is the most common point of failure. Standard deprotection will destroy the oligonucleotide.[8]

The Reagent: EDA/EtOH

Prepare a fresh solution of Ethylenediamine (EDA) and Ethanol (EtOH) in a 1:1 (v/v) ratio.[]

Protocol Steps
  • Column Removal: Remove the synthesis column and dry under Argon.

  • Incubation: Transfer the support (CPG) to a sealable glass vial.

  • Addition: Add 1.0 mL of EDA/EtOH (1:1) .

  • Reaction: Incubate at Room Temperature for 6 hours .

    • Warning: Do not heat. Heat accelerates degradation.

  • Desalting/Neutralization:

    • Decant the supernatant (containing the oligo).

    • Dilute with 10 mL sterile water.

    • Neutralize carefully with dilute HCl or Acetic Acid (pH 7.[]0) if proceeding to immediate HPLC, or desalt using a Sephadex G-25 (NAP) column.[]

Deprotection Decision Tree (DOT Visualization)

Deprotection CPG Oligo on CPG Support ReagentChoice Select Reagent CPG->ReagentChoice NH4OH Ammonium Hydroxide (Standard) ReagentChoice->NH4OH WRONG EDA Ethylenediamine/EtOH (1:1, 6h, RT) ReagentChoice->EDA CORRECT ResultFail FAILURE: Backbone Cleavage (Degraded Fragments) NH4OH->ResultFail ResultSuccess SUCCESS: Intact Methylphosphonate Oligo EDA->ResultSuccess

Figure 2: The divergence of deprotection pathways.[] Using Ammonium Hydroxide results in catastrophic backbone cleavage.[]

Purification & Analysis

Because MP oligos are uncharged (or partially charged if chimeric), they behave differently on HPLC and Mass Spec.

  • HPLC: Use Reverse Phase (RP-HPLC) .[] Ion-Exchange (IE-HPLC) is ineffective for fully methylphosphonate backbones as they do not bind to the column.[]

    • Elution: MP oligos are more hydrophobic (lipophilic).[] Expect longer retention times compared to standard DNA.

  • Mass Spectrometry:

    • MALDI-TOF: Preferred.[]

    • ESI: Difficult due to lack of charge.[] If using ESI, the oligo is often analyzed in positive ion mode or doped with salts to induce ionization.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Coupling Efficiency (<90%) Steric hindrance of Methyl group; Wet solvent.[]Increase coupling time to 10 min; Use fresh anhydrous THF for dG.
N-4-Ethyl Cytosine Adducts Transamination of dC.[][9][10]MUST use Ac-dC-Me monomer, not Bz-dC.[]
Degraded Backbone (Short fragments) Base hydrolysis.[]Confirm NO NH₄OH was used. Ensure Oxidizer was Low-Water.
Precipitate in dG Bottle Solubility limit in ACN.Redissolve dG-Me in anhydrous THF.

References

  • Glen Research. (n.d.).[][6][11] dG-Me Phosphonamidite - Product 10-1120. Retrieved from [Link][][11]

  • Hogrefe, R. I., Vaghefi, M. M., Reynolds, M. A., Young, K. M., & Arnold, L. J. (1993).[][8] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(9), 2031–2038.[][8] Retrieved from [Link]

  • Miller, P. S., et al. (1986).[] Synthesis and properties of methylphosphonate oligonucleotides. Biochemistry. (Foundational text on MP chemistry).

  • Glen Research. (1999).[] Synthesis Using Methyl Phosphonamidites. Glen Report 9.12. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Nuclease-Resistant Probes using dG-Me Phosphonamidite

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Standard phosphodiester oligonucleotides are rapidly degraded by cellular nucleases, a significant barrier to their application as therapeutic and diagnostic probes. The incorporation of methylphosphonate linkages represents a pivotal strategy for conferring nuclease resistance. This document provides a comprehensive guide to the use of 5'-Dimethoxytrityl-N-isobutyryl-2'-deoxyGuanosine, 3'-[(methyl)-(N,N-diisopropyl)]-phosphonamidite (dG-Me Phosphonamidite) in the solid-phase synthesis of nuclease-resistant oligonucleotides. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the critical parameters that ensure high-yield, high-purity synthesis of these valuable molecular tools.

Introduction: Overcoming Nuclease Susceptibility

The therapeutic potential of oligonucleotides is often hampered by their susceptibility to enzymatic degradation by endo- and exonucleases present in serum and within cells.[1] This rapid clearance necessitates chemical modifications to the oligonucleotide backbone to enhance stability. One of the earliest and most effective modifications is the methylphosphonate linkage, where a non-bridging oxygen atom in the phosphodiester backbone is replaced by a methyl group.[2][3] This substitution creates an electrically neutral linkage that is highly resistant to nuclease-mediated hydrolysis.[2][4][5]

Methylphosphonate oligonucleotides exhibit several advantageous properties, including enhanced cellular uptake due to their neutral charge.[2][4] These characteristics have made them valuable tools in antisense applications and as nuclease-resistant probes for various molecular biology assays.[4][6] The synthesis of these modified oligonucleotides is readily achievable on automated DNA synthesizers using methylphosphonamidite monomers, such as dG-Me Phosphonamidite.[2][7]

Principle of the Method: The Methylphosphonate Modification

The enhanced stability of methylphosphonate oligonucleotides stems from the fundamental change in the chemistry of the internucleotide linkage. Nucleases recognize and cleave the negatively charged phosphodiester bond. By replacing one of the non-bridging oxygen atoms with a methyl group, the resulting methylphosphonate linkage is no longer a substrate for these enzymes.[2][8]

The synthesis of methylphosphonate oligonucleotides follows the well-established phosphoramidite chemistry cycle on a solid support. The key difference lies in the use of methylphosphonamidite monomers, which carry a methyl group on the phosphorus atom.

Below is a diagram illustrating the structure of a methylphosphonate linkage in comparison to a standard phosphodiester linkage.

G cluster_0 Standard Phosphodiester Linkage cluster_1 Methylphosphonate Linkage P P O1 O- P->O1 Base2 3' Base P->Base2 O O O P->O = O2 O O2->P Base1 5' Base Base1->O2 P_me P CH3 CH3 P_me->CH3 Base2_me 3' Base P_me->Base2_me O O_me O_me P_me->O_me = O2_me O O2_me->P_me Base1_me 5' Base Base1_me->O2_me

Caption: Comparison of Phosphodiester and Methylphosphonate Linkages.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentSupplier and Catalog Number (Example)Notes
dG-Me PhosphonamiditeGlen Research (10-1120) or equivalentStore at 2-8°C under argon.
Other DNA Phosphoramidites (dA, dC, dT)Standard DNA synthesis grade
Solid Support (e.g., CPG)Standard DNA synthesis grade
Activator (e.g., Tetrazole)Standard DNA synthesis grade
Oxidizer (Low-water content)Glen Research (40-4032-xx) or equivalentCrucial for methylphosphonate synthesis.
Capping Reagents (Cap A and Cap B with DMAP)Glen Research (40-4020-xx for Cap B) or equivalentDMAP in Cap B is recommended.
Deblocking Reagent (Trichloroacetic acid in DCM)Standard DNA synthesis grade
Acetonitrile (Anhydrous)DNA synthesis grade
Ethylenediamine (EDA)Sigma-Aldrich (E1521) or equivalentFor deprotection.
Ammonium HydroxideACS gradeFor initial, brief treatment in one-pot deprotection.
Automated DNA Synthesizere.g., Applied Biosystems, MerMade
HPLC System with a reverse-phase columnFor purification
Mass SpectrometerFor product verification
Experimental Workflow: Solid-Phase Synthesis

The synthesis of methylphosphonate-containing oligonucleotides follows the standard phosphoramidite cycle with some key modifications.

G cluster_workflow Solid-Phase Synthesis Workflow Start 1. Deblocking: Remove 5'-DMT group Coupling 2. Coupling: Couple dG-Me Phosphonamidite (Extended time: ~6 minutes) Start->Coupling Capping 3. Capping: Cap unreacted 5'-hydroxyl groups Coupling->Capping Oxidation 4. Oxidation: Oxidize phosphite to methylphosphonate (Low-water oxidizer) Capping->Oxidation Cycle Repeat for next nucleotide Oxidation->Cycle Cycle->Start Next cycle Cleavage 5. Cleavage and Deprotection: One-pot method (NH4OH then EDA) Cycle->Cleavage Final cycle Purification 6. Purification: Reverse-phase HPLC Cleavage->Purification Analysis 7. Analysis: Mass Spectrometry Purification->Analysis

Caption: Automated Synthesis Cycle for Methylphosphonate Oligonucleotides.

Detailed Synthesis Protocol
  • Preparation:

    • Dissolve dG-Me Phosphonamidite and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

    • Install the reagents on an automated DNA synthesizer. Ensure that a low-water content oxidizer and Cap B containing DMAP are used.[7]

  • Automated Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the solid support-bound nucleotide using a solution of trichloroacetic acid in dichloromethane.

    • Coupling: The dG-Me Phosphonamidite is activated by tetrazole and coupled to the free 5'-hydroxyl group. Causality: A longer coupling time of approximately 6 minutes is recommended for methylphosphonamidites to ensure high coupling efficiency, as they can be slightly less reactive than standard phosphoramidites.[7]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents to prevent the formation of deletion mutants. The use of DMAP in Cap B is advised for efficient capping.[7]

    • Oxidation: The newly formed phosphite triester linkage is oxidized to the stable methylphosphonate linkage. Causality: It is critical to use an oxidizer with low water content. Standard oxidizers can lead to hydrolysis of the methylphosphonite intermediate, reducing yield.[6]

    • The cycle is repeated until the desired oligonucleotide sequence is synthesized.

  • Cleavage and Deprotection (One-Pot Method):

    • Rationale for a specific deprotection protocol: The methylphosphonate backbone is sensitive to the strong basic conditions of standard ammonium hydroxide deprotection, which can cause significant degradation.[9] Ethylenediamine (EDA) is a milder base suitable for deprotecting the exocyclic amines of the nucleobases without cleaving the methylphosphonate linkages.[9] However, EDA can cause transamination of N4-benzoyl-dC.[9] A one-pot method developed by Hogrefe et al. effectively addresses these issues.[9][10][11]

    • Protocol:

      • Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.

      • Add a solution of dilute ammonium hydroxide (e.g., 2% in acetonitrile/ethanol) and incubate for 30 minutes at room temperature.[9] This step is sufficient to remove the cyanoethyl protecting groups from any standard phosphodiester linkages and can revert DMAP-dG adducts without significant backbone degradation.[9]

      • Add one volume of ethylenediamine to the same vial.

      • Incubate for 6 hours at room temperature to complete the deprotection of the base protecting groups.[10][11]

      • Quench the reaction by diluting with water and neutralizing with an acid like acetic acid.

  • Purification and Analysis:

    • The crude deprotected oligonucleotide is purified by reverse-phase HPLC.

    • The identity and purity of the final product should be confirmed by mass spectrometry (e.g., ESI-MS).[6][12]

Results and Discussion

Expected Yield and Purity

The synthesis of oligonucleotides containing methylphosphonate linkages may result in slightly lower overall yields compared to standard phosphodiester synthesis due to the modified chemistry and potential for side reactions.

ParameterExpected ValueNotes
Stepwise Coupling Efficiency>98%Can be monitored by trityl cation assay.
Overall Crude Yield (20-mer)30-50%Highly dependent on sequence and number of methylphosphonate linkages.
Purity (Post-HPLC)>95%
Critical Parameters and Troubleshooting
  • Moisture Control: The phosphite triester intermediate is highly sensitive to hydrolysis.[6] Ensure all reagents, especially acetonitrile and the oxidizer, are anhydrous.

  • Deprotection Conditions: Strict adherence to the recommended deprotection protocol is essential to prevent backbone degradation and side reactions.[9] If using dC phosphoramidite with a benzoyl protecting group, be aware of the potential for transamination with EDA.[10] Using acetyl-protected dC (Ac-dC-Me Phosphonamidite) can circumvent this issue.[7]

  • Solubility: Oligonucleotides with a high content of methylphosphonate linkages may have reduced aqueous solubility.[2][4] It is often recommended to limit the number of consecutive methylphosphonate linkages, especially at the 3' and 5' ends, to a maximum of three to avoid solubility issues.[2]

Chirality of the Methylphosphonate Linkage

The phosphorus center in a methylphosphonate linkage is chiral, leading to the formation of a mixture of diastereomers (Rp and Sp) at each modified position during standard synthesis.[5][6] This can result in a complex mixture of products. For certain applications, chirally pure methylphosphonate synthons can be used to generate oligonucleotides with defined stereochemistry at the phosphorus centers, which can influence their hybridization properties and biological activity.[12][13]

Conclusion

The use of dG-Me Phosphonamidite and its counterparts for other bases provides a reliable method for the synthesis of nuclease-resistant oligonucleotides. By understanding the underlying chemistry and adhering to optimized protocols, particularly concerning oxidation and deprotection, researchers can successfully generate high-quality methylphosphonate probes. These modified oligonucleotides are invaluable tools for a range of applications in molecular biology, diagnostics, and the development of oligonucleotide-based therapeutics, offering the crucial advantage of enhanced in vivo stability.

References

  • Bio-Synthesis Inc. (2012, April 12). Methyl-phosphonate oligo synthesis. Retrieved from [Link]

  • Stec, W. J., et al. (1996). Synthesis and Thermodynamics of Oligonucleotides Containing Chirally Pure RP Methylphosphonate Linkages. Nucleic Acids Research, 24(22), 4585–4591. Retrieved from [Link]

  • Stec, W. J., et al. (1996). Synthesis and Thermodynamics of Oligonucleotides Containing Chirally Pure R P Methylphosphonate Linkages. Nucleic Acids Research, 24(22), 4585–4591. Retrieved from [Link]

  • Stec, W. J., et al. (1996). Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages. Nucleic Acids Research, 24(22), 4585-4591. Retrieved from [Link]

  • Hogrefe, R. I., et al. (1993). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(9), 2031–2038. Retrieved from [Link]

  • Glen Research. dG-Me Phosphonamidite. Retrieved from [Link]

  • Grajcar, L., et al. (2014). 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes. Nucleic Acids Research, 42(8), 5358–5369. Retrieved from [Link]

  • Lebleu, B., et al. (2021). Modified internucleoside linkages for nuclease-resistant oligonucleotides. Chemical Society Reviews, 50(1), 21-59. Retrieved from [Link]

  • Hogrefe, R. I., et al. (1993). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(9), 2031–2038. Retrieved from [Link]

  • Guga, P., et al. (2005). Structure of Hybrid Backbone Methylphosphonate DNA Heteroduplexes: Effect of R and S Stereochemistry. Biochemistry, 44(33), 11195–11206. Retrieved from [Link]

  • Usman, N., & Ogilvie, K. K. (2010). U.S. Patent No. 7,655,790. Washington, DC: U.S. Patent and Trademark Office.
  • Synoligo. (2025, January 4). Nuclease Resistance Modifications. Retrieved from [Link]

  • Beaucage, S. L., et al. (1993). On the rapid deprotection of synthetic oligonucleotides and analogs. Tetrahedron Letters, 34(4), 639-642. Retrieved from [Link]

  • Stein, C. A., & Cheng, Y. C. (1993). Antisense oligonucleotides as therapeutic agents--is the bullet really magical? Science, 261(5124), 1004–1012. Retrieved from [Link]

  • Somoza, A., et al. (2022). Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. The Journal of Organic Chemistry, 87(15), 10091–10103. Retrieved from [Link]

Sources

Application Note: A Comprehensive Protocol for the Deprotection of Methylphosphonate-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Promise of Methylphosphonate Oligonucleotides

Methylphosphonate (MP) oligonucleotides represent a critical class of therapeutic and research molecules. By replacing one of the non-bridging oxygen atoms of a standard phosphodiester linkage with a methyl group, the resulting internucleotide bond is uncharged at physiological pH.[1] This modification confers two highly desirable properties: significant resistance to nuclease degradation and potentially enhanced cellular uptake, making MP oligonucleotides valuable candidates for antisense and gene-silencing applications.[1][2]

However, the very nature of the methylphosphonate linkage presents a significant challenge during the final and most critical stage of synthesis: cleavage and deprotection. The MP backbone is highly susceptible to hydrolysis under the standard, strongly basic conditions (e.g., concentrated ammonium hydroxide) used for conventional DNA and RNA synthesis.[1][3] This sensitivity can lead to significant degradation of the final product, drastically reducing yields and compromising purity. Therefore, specialized deprotection strategies are not merely an optimization but a necessity for the successful synthesis of functional methylphosphonate oligonucleotides.

This guide provides a detailed, field-proven protocol for the deprotection of MP oligonucleotides, focusing on a robust "one-pot" method that minimizes side reactions and maximizes yield. We will explore the chemical rationale behind each step, address common pitfalls, and offer a self-validating workflow for achieving high-purity final products.

The Deprotection Dilemma: Why Standard Protocols Fail

The final step of solid-phase oligonucleotide synthesis involves two concurrent processes:

  • Removal of Exocyclic Amine Protecting Groups: Groups like benzoyl (bz) on deoxycytidine (dC) and deoxyadenosine (dA), and isobutyryl (ibu) on deoxyguanosine (dG), must be cleaved from the nucleobases.

  • Cleavage from the Solid Support: The oligonucleotide is released from the controlled-pore glass (CPG) or polystyrene support.

Concentrated ammonium hydroxide is the workhorse reagent for these steps in standard phosphodiester synthesis. However, its strong basicity rapidly degrades the methylphosphonate backbone, making it unsuitable for this class of modified oligonucleotides.[3] This has led to the adoption of milder reagents, most notably ethylenediamine (EDA).[1][3]

While EDA is gentler on the MP backbone, it introduces a significant side reaction. EDA can attack the C4 position of N4-benzoyl-deoxycytidine (bz-dC), resulting in an undesired transamination that creates a permanent EDA adduct on the cytosine base.[3][4][5][6] This side reaction can affect up to 15% of cytidine residues, severely compromising the integrity and function of the final oligonucleotide.[4][5][6]

The following diagram illustrates this critical side reaction that specialized protocols are designed to prevent.

Caption: Competing reaction pathways for N4-benzoyl-dC during deprotection.

The Superior Solution: A "One-Pot" Ammonia/Ethylenediamine Protocol

To circumvent the issues of backbone degradation and base modification, a novel "one-pot" procedure has been developed and validated, demonstrating superior yields (up to 250% higher) compared to older two-step methods.[4][5][6] This protocol relies on a critical insight: a brief pre-incubation with a mild ammonia solution is sufficient to remove the most labile base protecting groups and revert potential side-products on guanine without causing significant backbone hydrolysis.[3][7] Following this pre-treatment, ethylenediamine can be added directly to the same reaction vessel to complete the deprotection and cleavage from the support.

The causality behind this method's success is twofold:

  • Initial Mild Ammonia Treatment: This step rapidly removes the benzoyl group from dC. By the time EDA is introduced, the primary site for the transamination side reaction has already been eliminated. This step also reverts DMAP-dG adducts that can sometimes form during synthesis.[3]

  • Subsequent EDA Treatment: With the most reactive sites addressed, EDA can safely perform its function of cleaving the remaining, more stubborn protecting groups and releasing the oligonucleotide from the support under conditions that preserve the MP backbone.

The workflow for this robust protocol is visualized below.

One_Pot_Workflow start Start | Support-Bound MP Oligonucleotide step1 Step 1: Mild Ammonia Pre-treatment Reagent: ACN/EtOH/conc. NH4OH (45:45:10) Time: 30 min @ RT start->step1 step2 Step 2: EDA Addition Reagent: Ethylenediamine (EDA) Time: 6 hours @ RT step1->step2 Direct Addition (No solvent exchange) step3 Step 3: Work-up Decant, Wash, and Combine Supernatants step2->step3 step4 Step 4: Stabilization Dilute with H2O to 10% organic Neutralize with HCl or Acetic Acid step3->step4 end End | Crude Oligonucleotide Ready for Purification step4->end

Caption: Workflow for the "One-Pot" MP oligonucleotide deprotection protocol.

Detailed Experimental Protocols

Protocol 1: "One-Pot" Ammonia/Ethylenediamine Deprotection

This is the recommended procedure for most methylphosphonate oligonucleotides synthesized using standard benzoyl and isobutyryl protecting groups.

Materials and Reagents:

  • Oligonucleotide synthesis solid support (CPG) in a 2 mL screw-cap microtube.

  • Pre-treatment Solution: Acetonitrile (ACN) / Ethanol (EtOH) / Concentrated Ammonium Hydroxide (NH₄OH, 28-30%) in a 45:45:10 (v/v/v) ratio.[7][8] Note: Prepare this solution fresh.

  • Ethylenediamine (EDA), anhydrous.

  • Wash Solution: 50% aqueous ethanol.

  • Neutralization Solution: 6 N Hydrochloric Acid (HCl) or Glacial Acetic Acid.

  • Nanopure water.

Step-by-Step Methodology:

  • Transfer Support: Carefully transfer the solid support containing the synthesized oligonucleotide from the synthesis column into a 2 mL screw-cap microtube.

  • Ammonia Pre-treatment: Add 0.5 mL of the freshly prepared Pre-treatment Solution (ACN/EtOH/NH₄OH) to the solid support.[8]

  • Incubation 1: Tightly cap the tube and agitate the mixture (e.g., on a vortexer or shaker) for 30 minutes at room temperature.[5][8][9]

  • EDA Addition: Directly add 0.5 mL of ethylenediamine to the same tube. There is no need to remove the pre-treatment solution.[8]

  • Incubation 2: Re-cap the tube securely and continue to agitate the mixture for 6 hours at room temperature.[5][9]

  • Elution: After incubation, carefully open the tube. Using a pipette, decant the supernatant (deprotection solution) into a new collection tube.

  • Washing: Wash the solid support twice with 0.5 mL of 50% aqueous ethanol. Combine these washes with the supernatant in the collection tube.

  • Stabilization and Neutralization: To prevent potential backbone hydrolysis during storage or evaporation, immediately dilute the combined solution with nanopure water until the organic content is approximately 10%.[7] Neutralize the solution by carefully adding HCl or acetic acid. Monitor the pH to ensure it is near neutral. The sample is now stable and ready for purification.[7]

  • Purification: The crude, deprotected oligonucleotide can be purified by reverse-phase HPLC or other appropriate chromatographic methods.[7]

Protocol 2: Deprotection Using Labile Base Protecting Groups

This alternative protocol is suitable when the synthesis utilizes hyper-labile base protecting groups, such as tert-butylphenoxyacetyl (t-BPA), which are designed for removal under even milder conditions.[1]

Materials and Reagents:

  • Ammonia-saturated Methanol: Prepare by bubbling ammonia gas through anhydrous methanol in an ice bath until saturation.

  • Wash Solution: 50% aqueous ethanol.

Step-by-Step Methodology:

  • Transfer Support: Transfer the solid support to a sealable vial.

  • Deprotection: Add 1 mL of ammonia-saturated methanol to the support.[1]

  • Incubation: Securely cap the vial and place it on a heating block at 55°C for 2 hours.[1]

  • Cooling & Elution: After incubation, cool the vial in an ice bath for 5 minutes before carefully opening. Decant the methanolic solution into a collection tube.

  • Washing: Wash the support twice with 0.5 mL of 50% aqueous ethanol. Combine the washes with the methanolic solution.[1]

  • Evaporation: Freeze the combined solution in liquid nitrogen and evaporate to dryness using a vacuum centrifuge.

  • Purification: Redissolve the product in an appropriate buffer for HPLC analysis and purification.[1]

Summary of Protocols and Key Parameters

Parameter"One-Pot" Ammonia/EDA ProtocolLabile Protecting Group Protocol
Primary Reagents 1. ACN/EtOH/NH₄OH (45:45:10) 2. EthylenediamineAmmonia-saturated Methanol
Temperature Room Temperature55°C
Total Time ~6.5 hours~2 hours
Key Advantage High yield; minimizes side reactions with standard protecting groups (bz-dC).[4][5][6]Faster; avoids use of ethylenediamine.
Primary Application Oligos synthesized with standard bz/ibu protecting groups.Oligos synthesized with hyper-labile groups (e.g., t-BPA).[1]
Potential Issue Requires careful handling of EDA.Requires synthesis with specialized, more expensive monomers.

Conclusion and Best Practices

The successful deprotection of methylphosphonate oligonucleotides is achievable through carefully selected protocols that account for the base-lability of the backbone. The "one-pot" ammonia/ethylenediamine method represents a robust, high-yield, and validated procedure that effectively prevents the common side reactions associated with simpler EDA treatments.[4][5][6][7] For any deprotection strategy, it is imperative to validate the purity and integrity of the final product using analytical techniques such as mass spectrometry and HPLC.[1][10] By understanding the underlying chemistry and adhering to these detailed protocols, researchers can confidently synthesize high-quality methylphosphonate oligonucleotides for advanced therapeutic and diagnostic applications.

References

  • Hogrefe, R. I., et al. (1994). Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection. Nucleic Acids Research, 22(15), 3121-3123. [Link]

  • Hogrefe, R. I., et al. (1993). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. PubMed. [Link]

  • Hogrefe, R. I., et al. (1993). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(9), 2031-2038. [Link]

  • Hogrefe, R. I. (1993). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. ResearchGate. [Link]

  • Hogrefe, R. I., et al. (1993). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(9), 2031-2038. [Link]

  • Hogrefe, R. I., et al. (1993). An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides. PubMed. [Link]

  • Ross, B. S., et al. (2016). Chemical synthesis of RNA with site-specific methylphosphonate modifications. Methods in Enzymology, 571, 125-147. [Link]

  • Reddy, M. P., et al. (2019). S-Acyl-2-Thioethyl: A Convenient Base-Labile Protecting Group for the Synthesis of siRNAs Containing 5′-Vinylphosphonate. Molecules, 24(2), 256. [Link]

  • Hogrefe, R. I., et al. (1993). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(9), 2031-2038. [Link]

  • Bio-Synthesis Inc. (2012). What is methyl-phosphonate oligonucleotide? Bio-Synthesis Blog. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low coupling efficiency with DG-ME PHOSPHONAMIDITE

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of oligonucleotides containing methyl phosphonate linkages—specifically using dG-Me Phosphonamidite —presents unique chemical challenges compared to standard phosphodiester synthesis. The introduction of a non-ionic methyl group directly to the phosphorus atom creates a neutral backbone, increasing lipophilicity and nuclease resistance.

However, "low coupling efficiency" with dG-Me is often a misdiagnosis of three distinct failure modes:

  • Steric Hindrance: The methyl group on the phosphorus reduces the reactivity of the amidite.

  • Chemical Incompatibility: Standard reagents (specifically N-methylimidazole in Cap B and Ammonium Hydroxide in deprotection) actively degrade the methyl phosphonate backbone.

  • Solubility Issues: dG analogues are prone to aggregation (G-quartets), which is exacerbated by the neutral backbone.

This guide provides a self-validating workflow to isolate and resolve these issues.

Part 1: Optimization of the Synthesis Cycle

Coupling Efficiency & Kinetics

Issue: Users often observe low trityl yields or truncated sequences. Root Cause: The methyl group on the phosphonamidite renders the phosphorus center less electrophilic than standard cyanoethyl phosphoramidites, requiring more aggressive activation.

ParameterStandard ProtocolRequired Protocol for dG-Me Scientific Rationale
Concentration 0.05 M - 0.1 M0.10 M - 0.15 M Higher concentration drives second-order reaction kinetics to overcome steric bulk.[]
Activator Tetrazole0.25 M DCI or ETT 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT) are more acidic and nucleophilic, accelerating the tetrazolide intermediate formation.[]
Coupling Time 1–2 minutes6–10 minutes Slower kinetics require extended contact time to reach >98% efficiency.[]
Solvent Acetonitrile (ACN)Anhydrous ACN (<15 ppm H₂O) The methyl-phosphonamidite is highly sensitive to hydrolysis.[] Use molecular sieves if uncertain.
The "Hidden" Degradation: Capping & Oxidation

Critical Warning: Standard synthesis reagents can cleave your oligomer during the synthesis cycle.

  • Capping Failure: Standard Cap B contains N-methylimidazole (NMI).[] NMI is sufficiently basic to attack the methyl phosphonate linkage, causing chain cleavage.

    • Solution: Replace Cap B with 10% DMAP (Dimethylaminopyridine) in THF . DMAP is effective for acetylation but less aggressive toward the P-Me bond.

  • Oxidation Sensitivity: While standard iodine oxidation works, high water content can promote side reactions.

    • Solution: Use Low-Water Oxidizer (0.02 M I2 in THF/Pyridine/H2O, typically <2% water).[]

Part 2: Post-Synthetic Processing (Deprotection)[1][2][3]

The #1 Cause of Failure: Treating dG-Me oligos with Ammonium Hydroxide (NH₄OH).[] Mechanism: Strong nucleophiles (like hydroxide or ammonia) attack the phosphorus center, leading to rapid backbone cleavage rather than base deprotection.

Protocol: The EDA/Ethanol Method

This protocol relies on anhydrous ethylenediamine (EDA), which removes base protecting groups without cleaving the P-Me backbone.

Prerequisites:

  • dC Protection: You must use Acetyl-dC (Ac-dC) or Isobutyryl-dC .[] Standard Benzoyl-dC will transaminate with EDA, ruining the molecule.

  • dG Protection: dG-Me is typically supplied with isobutyryl (iBu) protection, which is compatible.[]

Step-by-Step Workflow:

  • Preparation: Mix anhydrous Ethylenediamine (EDA) and Ethanol (EtOH) in a 1:1 (v/v) ratio.

  • Incubation: Add 1.0 mL of the EDA/EtOH mix to the synthesis column (or solid support in a vial).

  • Reaction: Incubate at Room Temperature for 6 hours .

    • Note: Do not heat. Heat accelerates backbone degradation.

  • Neutralization: Decant the supernatant. Wash the support with 2x 1 mL Ethanol. Combine washes.[2]

  • Evaporation: Evaporate to dryness using a speed-vac.

  • Desalting: Resuspend in water/buffer and desalt (e.g., Glen Gel-Pak or Sephadex) immediately to remove residual EDA.

Part 3: Visualization of Failure Modes

Diagram 1: Synthesis & Degradation Logic

This diagram illustrates the decision pathways where standard chemistry fails versus the optimized route.

G Start Start: dG-Me Synthesis Coupling Coupling Step (dG-Me + Activator) Start->Coupling Check1 Activator Selection Coupling->Check1 Tetrazole Tetrazole (Slow Activation) Check1->Tetrazole Standard DCI DCI / ETT (Fast Activation) Check1->DCI Optimized Capping Capping Step Tetrazole->Capping Low Efficiency DCI->Capping High Efficiency NMI N-Methylimidazole (NMI) (Standard Cap B) Capping->NMI Standard DMAP DMAP-based Cap B (Recommended) Capping->DMAP Optimized BackboneCleavage Backbone Cleavage (Low Yield/Truncation) NMI->BackboneCleavage IntactBackbone Intact Methyl Phosphonate Backbone DMAP->IntactBackbone Deprotection Deprotection IntactBackbone->Deprotection Ammonia Ammonium Hydroxide (Standard) Deprotection->Ammonia EDA EDA / EtOH (1:1) (Required) Deprotection->EDA Ammonia->BackboneCleavage Success Success: Full Length Neutral Backbone Oligo EDA->Success

Caption: Workflow logic distinguishing between standard protocols (Red paths leading to failure) and methyl-phosphonate specific protocols (Green paths leading to success).

Part 4: Troubleshooting FAQs

Q1: My HPLC shows two peaks for a single dG-Me insertion. Is this a failure?

A: No, this is expected. Explanation: Unlike standard phosphates, the methyl phosphonate linkage is chiral (Rp and Sp isomers).[3]

  • A single insertion creates two diastereomers, often resolvable on Reverse Phase (RP) HPLC.

  • Multiple insertions create

    
     diastereomers, resulting in broad, undefined peaks. This is not a synthesis failure but a physical property of the stereoisomer mixture.
    
Q2: I see a precipitate when dissolving dG-Me in Acetonitrile.

A: dG analogues are prone to aggregation.[] Troubleshooting:

  • Ensure the ACN is anhydrous.[2][4]

  • Warm the solution to 40°C briefly and vortex.

  • If solubility persists as an issue, use a mixture of Anhydrous ACN/Dichloromethane (1:1) . The DCM helps solubilize the lipophilic methyl phosphonamidite.

Q3: Can I use UltraMILD deprotection (Potassium Carbonate in Methanol)?

A: It is risky.[] While milder than Ammonia, hydroxide or alkoxide ions can still attack the P-Me center. The EDA/EtOH method is chemically orthogonal (using an amine rather than an oxygen nucleophile) and remains the safest validated route.

References

  • Glen Research. Methyl Phosphonamidites: Synthesis and Deprotection.[2][5] Glen Research Technical Bulletins.[5] [Link]

  • Hogrefe, R.I., et al. (1993).[6] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure.[][6][7][8][9] Nucleic Acids Research, 21(9), 2031–2038.[3][6] [Link]

  • Glen Research. User Guide to Methyl Phosphonate Deprotection. [Link]

Sources

preventing side reactions during DG-ME PHOSPHONAMIDITE synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals utilizing 2'-Deoxyguanosine Methyl Phosphonamidite (dG-Me) for the synthesis of methylphosphonate oligonucleotides.

This guide addresses the unique chemical instability of the P-Methyl bond and the specific solubility challenges of the guanosine monomer.

Topic: Optimization & Side Reaction Prevention in Methylphosphonate Oligonucleotide Synthesis Document ID: TS-MP-DG-001 Status: Active / Verified

Core Chemistry & Critical Challenges

The Central Conflict: Unlike standard DNA phosphoramidites (which form anionic phosphodiester backbones), dG-Me phosphonamidites form neutral methylphosphonate linkages. This modification introduces two critical instability vectors that do not exist in standard DNA synthesis:

  • P(III) Hydrolytic Instability: The intermediate methylphosphonite diester (formed immediately after coupling) is hypersensitive to moisture before oxidation.

  • Backbone Base-Lability: The final P-Methyl backbone is susceptible to cleavage under strong alkaline conditions (e.g., standard Ammonium Hydroxide deprotection), leading to rapid oligomer degradation.

Troubleshooting Guide (FAQ & Causality Analysis)

Module A: Reagent Preparation & Solubility

Q: My dG-Me monomer precipitates in the line or fails to couple. I am using standard Acetonitrile (ACN). What is wrong?

  • The Science: The dG-Me monomer exhibits significantly different solubility profiles compared to standard dA, dC, or T methyl phosphonamidites. The guanine exocyclic amine protection (often isobutyryl) combined with the hydrophobic methyl-phosphine group renders it poorly soluble in pure Acetonitrile at the required concentrations (0.1 M).

  • The Fix:

    • Solvent Switch: You must dissolve dG-Me Phosphonamidite in anhydrous Tetrahydrofuran (THF) or a mix of THF/ACN.

    • Protocol: Dissolve to 0.1 M concentration. Ensure the THF is fresh and strictly anhydrous (<30 ppm water).

    • Visual Check: Inspect the solution for turbidity before placing it on the synthesizer.

Module B: The Coupling & Oxidation Cycle

Q: I am seeing low coupling efficiency and "shortmers" in my mass spec. Is the monomer degraded?

  • The Science (Side Reaction: Hydrolysis): This is likely not monomer degradation, but intermediate hydrolysis .

    • Mechanism: The methylphosphonite intermediate (P-III) formed after coupling is far more sensitive to water than the standard beta-cyanoethyl phosphite.

    • The Culprit: Standard Iodine Oxidizers contain too much water (typically 10% or more). This excess water hydrolyzes the P-Me bond before it can be oxidized to the stable P(V) state, effectively cleaving the growing chain.

  • The Fix:

    • Use Low-Water Oxidizer: Replace standard oxidizer with a 0.1 M Iodine in THF/Pyridine/Water solution where water content is restricted (typically 0.25% to 2% max ).

    • Capping Reagent: Use DMAP (Dimethylaminopyridine) instead of N-Methylimidazole (NMI) in Cap B. NMI has been reported to catalyze the hydrolysis of methylphosphonate linkages.[1]

Module C: Deprotection & Cleavage (The Danger Zone)

Q: My crude yield is good, but after deprotection, the oligo is degraded or shows base modifications. Why?

  • The Science (Side Reaction: Backbone Cleavage & Transamination):

    • Backbone Cleavage: Strong bases (like NH₄OH at 55°C) attack the phosphorous of the methylphosphonate linkage, causing chain scission.

    • Transamination: If you use Ethylenediamine (EDA) for deprotection (to save the backbone), it can attack the exocyclic amines of dC (if Benzoyl protected) or dG, swapping the protecting group for an amine tail.

  • The Fix:

    • Monomer Selection: Ensure your dC-Me phosphonamidite uses Acetyl (Ac) protection, not Benzoyl. Ac-dC is cleanly deprotected by EDA without transamination.

    • Two-Step Deprotection Protocol:

      • Step 1 (Cleavage): Treat with mild Ammonia/Ethanol/ACN (e.g., 0.5 hours at Room Temp) to cleave from support.[2]

      • Step 2 (Base Deprotection): Add Ethylenediamine (EDA) and react for 6 hours at Room Temp. Never heat methylphosphonates in ammonia.

Comparative Data: Standard vs. Methyl Phosphonamidite Conditions

ParameterStandard DNA SynthesisdG-Me Phosphonamidite SynthesisCausality / Reason
dG Solvent Acetonitrile (ACN)THF (Tetrahydrofuran)dG-Me is insoluble in ACN; prevents line clogging.
Coupling Time 1.5 - 2.0 mins6.0 - 10.0 mins Slower kinetics of the methyl-phosphorus coupling reaction.
Oxidizer 0.02 M I₂ in THF/Pyridine/H₂O (10% H₂O)0.1 M I₂ in THF/Pyridine/H₂O (<2% H₂O) High water content hydrolyzes the unstable P(III)-Me intermediate.
Capping Activator N-Methylimidazole (NMI)DMAP NMI can catalyze backbone hydrolysis of methylphosphonates.[1]
Deprotection NH₄OH @ 55°C (Overnight)EDA / Ethanol (RT, 6 hrs) Strong heat/ammonia cleaves the neutral methylphosphonate backbone.

Visualizing the Side Reaction Pathways

The following diagram illustrates the critical "forks in the road" where side reactions occur during the dG-Me cycle.

DG_Me_Synthesis_Pathways Start 5'-OH Growing Chain + dG-Me Amidite Coupling Coupling Step (Tetrazole/Activator) Start->Coupling Anhydrous THF Intermediate Methylphosphonite Diester (P-III) Coupling->Intermediate 6 min coupling Target Target: Methylphosphonate Linkage (P-V) Intermediate->Target Oxidation (Low Water <2%) Side_Hydrolysis SIDE REACTION: P-C Bond Hydrolysis (Chain Cleavage) Intermediate->Side_Hydrolysis High Water Oxidizer (>10% H2O) Side_Backbone SIDE REACTION: Backbone Degradation (Base Catalyzed) Target->Side_Backbone Deprotection: NH4OH @ 55°C Final Oligo Final Oligo Target->Final Oligo Deprotection: EDA/EtOH @ RT

Caption: Critical control points in dG-Me synthesis. Red dashed paths indicate irreversible side reactions caused by improper oxidation or deprotection conditions.

Validated Experimental Protocol: The "Low-Water" Workflow

Objective: Synthesize a 20-mer antisense oligo with alternating dG-Me linkages.

Step 1: Reagent Setup

  • dG-Me Monomer: Dissolve 1.0 g of dG-Me Phosphonamidite in anhydrous THF to a final concentration of 0.1 M.

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) (0.25 M in ACN).

  • Oxidizer: Prepare fresh 0.1 M Iodine in THF/Pyridine/Water (Ratio: 70:20:10 but diluted to ensure <2% final water content or purchase commercial "Low Water Oxidizer").

Step 2: Synthesizer Configuration

  • Edit the coupling protocol for the dG-Me bottle.

  • Increase coupling wait time to 360 seconds (6 minutes).

  • Ensure the Oxidation step uses the dedicated Low-Water bottle, not the standard DNA oxidizer.

Step 3: Post-Synthesis Processing (Deprotection) Strict adherence to this step is required to prevent backbone cleavage.

  • Dry: Air-dry the CPG column. Transfer support to a sealable vial.

  • Cleave: Add 1.0 mL of Ammonium Hydroxide/ACN/Ethanol (Ratio 1:1:1). Let stand at Room Temperature (RT) for 30 minutes. Do not heat.

  • Deprotect: Add 1.0 mL of Ethylenediamine (EDA) to the vial. Seal tightly.

  • Incubate: Rotate at Room Temperature for 6 hours .

  • Desalt: Neutralize and desalt immediately (e.g., Sephadex G-25 or C18 cartridge) to remove EDA, which can be difficult to evaporate.

References

  • Hogrefe, R. I., et al. (1993). "Effect of excess water on the coupling efficiency of methyl phosphonamidites." Nucleic Acids Research, 21(9), 2031-2038.

  • Glen Research. (2023).[3] "User Guide: dG-Me Phosphonamidite (10-1120)." Glen Research Technical Bulletins.

  • Miller, P. S., et al. (1986). "Synthesis and properties of methylphosphonate oligodeoxynucleotides." Biochemistry, 25(18), 5092-5097.

  • Agrawal, S., & Goodchild, J. (1987). "Oligodeoxynucleoside methylphosphonates: synthesis and enzymic degradation." Tetrahedron Letters, 28(31), 3539-3542.

Sources

Technical Support Center: dG-Me Phosphonamidite Stability & Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Water Paradox" in Methyl Phosphonate Synthesis

Welcome to the technical support guide for 2'-Deoxyguanosine Methyl Phosphonamidite (dG-Me Phos) .

If you are transitioning from standard DNA synthesis to methyl phosphonate (MP) backbones, you must fundamentally alter your approach to moisture control. Unlike standard phosphodiesters, the methyl phosphonate linkage is non-ionic and lipophilic. The dG-Me monomer is uniquely challenging due to two competing factors:

  • Hyper-Sensitivity to Hydrolysis: The P-CH3 bond alters the electronics of the phosphorus center, making the activated intermediate highly susceptible to quenching by water.

  • Solubility Constraints: The guanine base, combined with the methyl phosphonamidite group, creates significant solubility issues, often requiring Tetrahydrofuran (THF) rather than Acetonitrile (ACN).

This guide addresses the specific impact of water content on stability and coupling efficiency, providing actionable protocols to mitigate "n-1" deletions and synthesis failures.

Part 1: The Stability Crisis (Storage & Handling)

FAQ: Dissolution and Shelf Life

Q: I dissolved dG-Me in Acetonitrile (ACN) and it precipitated. Why? A: This is the most common error. Unlike dA, dC, and dT methyl phosphonamidites which are soluble in ACN, dG-Me Phosphonamidite requires anhydrous Tetrahydrofuran (THF) for proper dissolution.

  • The Chemistry: The hydrophobic nature of the methyl group on the phosphorus, combined with the aggregation tendency of the guanine base (G-quadruplex potential), renders dG-Me poorly soluble in ACN.

  • The Fix: Use anhydrous, stabilized THF. If precipitation has occurred, the amidite is likely compromised and should be discarded, as re-solubilization often yields degraded active species.

Q: What is the maximum shelf life of dG-Me in solution? A: < 24 Hours. Standard DNA phosphoramidites can often sit on a synthesizer for 2-3 days. dG-Me is far less stable.

  • Mechanism: Water traces in the solvent react with the phosphonamidite to form the H-phosphonate monoester (inactive). This reaction is autocatalytic for dG species—meaning the degradation product accelerates further degradation.

  • Protocol: Dissolve only what you need for the immediate run. Discard unused solution after 24 hours.

Q: What is the maximum acceptable water content in my diluent? A: < 30 ppm (ideally < 10 ppm). While standard DNA synthesis can tolerate up to 50 ppm, methyl phosphonamidite coupling efficiency drops precipitously above 30 ppm.

Part 2: The Coupling Conundrum (Synthesis Parameters)

The "Battle for Phosphorus"

During the coupling step, a race occurs between the 5'-hydroxyl of your oligonucleotide and adventitious water molecules.

  • Scenario A (Dry): The activator (e.g., ETT or DCI) protonates the diisopropylamino group, creating a reactive tetrazolide intermediate. The 5'-OH attacks, forming the P-CH3 dimer.

  • Scenario B (Wet): Water molecules, being smaller and more nucleophilic than the bulky 5'-OH of a growing oligo chain, intercept the activated intermediate. This "quenches" the monomer, resulting in no coupling (n-1 deletion).

Visualizing the Pathway

The following diagram illustrates the kinetic competition that determines your yield.

G dG_Me dG-Me Phosphonamidite (Inactive) Intermediate Activated Tetrazolide (Highly Reactive) dG_Me->Intermediate Activation Activator Activator (ETT/DCI) Activator->Intermediate Hydrolysis Hydrolyzed Phosphonate (DEAD END / n-1 Deletion) Intermediate->Hydrolysis Fast Reaction (Kinetic Trap) Coupled Methyl Phosphonate Dimer (SUCCESS) Intermediate->Coupled Slower Reaction (Steric Hindrance) Water Contaminant: H2O (>30 ppm) Water->Hydrolysis Oligo_OH 5'-OH Oligo Chain (Target) Oligo_OH->Coupled

Figure 1: The Kinetic Competition.[1] High water content favors the red pathway (Hydrolysis), leading to synthesis failure.

Optimized Coupling Protocol

To maximize coupling efficiency for dG-Me, apply these parameters:

ParameterRecommendationRationale
Coupling Time 6 minutes (vs. 2 min for DNA)The P-CH3 group is sterically bulkier and electronically different, slowing the nucleophilic attack.
Concentration 0.1 M Standard concentration is sufficient, provided solubility is maintained in THF.
Activator 0.25 M ETT or 0.25 M DCI 5-Ethylthio-1H-tetrazole (ETT) is often preferred for sterically hindered amidites.
Drying Step Molecular Sieves (3Å) Add activated 3Å sieves to the monomer bottle 4 hours before dissolution.

Part 3: Oxidation & Deprotection (Critical Deviations)[2]

Warning: The oxidation step for Methyl Phosphonates is NOT the same as standard DNA. Standard aqueous iodine can degrade the P-CH3 linkage if not buffered correctly, but more importantly, the deprotection chemistry is radically different.

Oxidation Protocol

While the P-CH3 bond is formed at the coupling stage, the phosphorus is still P(III). It must be oxidized to P(V).

  • Reagent: Use a Low-Water Oxidizer (e.g., 0.02 M Iodine in THF/Pyridine/Water).[2]

  • Why? High water content oxidizers can lead to side reactions on the sensitive methyl phosphonate backbone.

Deprotection (The "No Ammonia" Rule)
  • Standard DNA: Ammonium Hydroxide (NH4OH).

  • Methyl Phosphonates: Ethylenediamine / Ethanol (1:1).

  • Risk: Strong aqueous bases like Ammonia can cleave the methyl phosphonate backbone at high temperatures or prolonged exposure.

  • dG Protection: Ensure your dG-Me monomer uses N2-isobutyryl (dG-iBu) or similar "fast" protection compatible with milder deprotection to prevent nucleobase modification.

Part 4: Troubleshooting Matrix

Use this decision tree to diagnose synthesis failures involving dG-Me.

Troubleshooting Problem Synthesis Failure: Low Yield or n-1 Deletions Check_Solubility Did dG-Me precipitate in the bottle? Problem->Check_Solubility Precip_Yes YES: Wrong Solvent Check_Solubility->Precip_Yes Precip_No NO: Solution Clear Check_Solubility->Precip_No Action_THF Action: Switch to Anhydrous THF. Discard current bottle. Precip_Yes->Action_THF Check_Coupling Check Coupling Efficiency (Trityl Monitor) Precip_No->Check_Coupling Low_Eff Low Efficiency (<95%) Check_Coupling->Low_Eff High_Eff High Efficiency (>98%) But Poor Full Length Product Check_Coupling->High_Eff Check_Water Water Contamination? Low_Eff->Check_Water Action_Sieves Action: Add 3A Sieves to Solvents & Activator Check_Water->Action_Sieves Action_Time Action: Increase Coupling Time to 6 mins Check_Water->Action_Time Check_Deprot Check Deprotection Conditions High_Eff->Check_Deprot Action_EDA Action: Use Ethylenediamine/EtOH. Avoid NH4OH. Check_Deprot->Action_EDA

Figure 2: Diagnostic Decision Tree for dG-Me Synthesis Failures.

References

  • Glen Research. (n.d.). Methyl Phosphonamidites Technical Bulletin. Retrieved from [Link](Note: Refers to general handling of methyl phosphonamidites and specific dG solubility in THF).

  • Hargreaves, J. S., et al. (2015).[3] The Degradation of dG Phosphoramidites in Solution. Journal of Pharmaceutical Sciences. Retrieved from [Link](Demonstrates the autocatalytic degradation kinetics of dG species).

  • Glen Research. (n.d.). dG-Me Phosphonamidite Product Page & Protocols. Retrieved from [Link](Confirming 6-minute coupling times and THF diluent requirement).

  • Hogrefe, R. I., et al. (1993). Effect of Water on Coupling Efficiency in Oligonucleotide Synthesis. Nucleic Acids Research.[4] (General grounding for the <30ppm water threshold in phosphoramidite chemistry).

Sources

Technical Support Center: Methylphosphonate Oligonucleotide (MPO) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of MPO Purification Workflows

Introduction: The "Neutrality" Paradigm

Welcome to the MPO Technical Support Center. If you are transitioning from standard DNA/RNA synthesis to Methylphosphonates (MPOs), you must fundamentally alter your approach.

The Core Conflict: Unlike standard oligonucleotides, fully modified MPOs are non-ionic (neutral) and chiral .

  • Neutrality: They do not bind to anion-exchange resins and are insoluble in pure water.

  • Chirality: Every methylphosphonate linkage creates a chiral center (

    
     or 
    
    
    
    ). A 20-mer MPO exists as
    
    
    diastereomers.

This guide addresses the specific failures caused by these properties.

Module 1: Solubility & Sample Preparation

User Complaint: "My oligo precipitated immediately after adding water/buffer."

Root Cause Analysis

Standard DNA relies on the negatively charged phosphate backbone for hydration. MPOs lack this charge. The methyl group increases lipophilicity, making the oligo behave more like an organic molecule than a salt.

Troubleshooting Protocol
ParameterStandard DNA ProtocolMPO Protocol (Required)
Solvent Water or TE Buffer50% Acetonitrile (ACN) / Water or 50% Methanol
pH Stability Stable pH 5–9Unstable in strong base (pH > 11)
Concentration Up to 100 OD/mLKeep dilute (< 20 OD/mL) to prevent aggregation

Actionable Step: If your sample is a pellet, do not add pure water. Dissolve initially in 100% Acetonitrile or Methanol, then slowly dilute with water to a final concentration of 50% organic solvent. If turbidity occurs, increase the organic fraction immediately.

Module 2: Deprotection (The "Danger Zone")

User Complaint: "Mass spec shows fragmented backbone or low yield."

The Mechanism of Failure

Standard deprotection (Concentrated Ammonia, 55°C) causes rapid hydrolysis of the methylphosphonate backbone. The P-C bond is stable, but the linkage itself is susceptible to cleavage under strong basic conditions due to the lack of charge repulsion that usually protects the phosphate center.

The Solution: The "Miller" & "One-Pot" Protocols

You must use milder reagents. Ethylenediamine (EDA) is the gold standard but carries a risk of transaminating Benzoyl-Cytosine (Bz-C).

Diagram: Safe Deprotection Workflow

MPO_Deprotection Start Synthesis Complete (CPG Support) Decision Does seq contain Benzoyl-Cytosine (Bz-C)? Start->Decision Danger STOP: Standard Ammonia will cleave backbone! Decision->Danger If using Std Protocol PathA Two-Step (Miller) Decision->PathA Classic Method PathB One-Pot (Hogrefe) Decision->PathB Preferred Method StepA1 1. Hydrazine in Pyridine (Removes Bz from C) PathA->StepA1 StepB1 1. Dilute Ammonia (30 min) (Reverts Bz-C adducts) PathB->StepB1 StepA2 2. EDA / EtOH (1:1) 6 hrs @ RT StepA1->StepA2 Finish Neutralize & Purify StepA2->Finish StepB2 2. Add EDA (6 hrs @ RT) StepB1->StepB2 StepB2->Finish

Caption: Decision logic for MPO deprotection to avoid backbone degradation and cytosine transamination.

Validated Protocol (One-Pot Method)
  • Reagent: Mix Ethanol (EtOH) and Acetonitrile (ACN).

  • Pre-treat: Treat support with dilute Ammonium Hydroxide (approx 1-2%) for 30 mins at Room Temp (RT). Crucial: This prevents EDA modification of Cytosine.

  • Cleavage: Add Ethylenediamine (EDA) / EtOH (1:1 v/v). Incubate 6 hours at RT.

  • Workup: Decant. Do not evaporate to dryness immediately (risk of side reactions). Neutralize with dilute Acetic Acid before evaporation.

Module 3: Purification (Chromatography)

User Complaint: "I see one massive, broad blob on my HPLC instead of a sharp peak. Is it impure?"

The "Broad Peak" Phenomenon

This is likely not an impurity.

  • Cause: Diastereomers.[1][2][3] A 20-mer MPO is a mixture of millions of isomers.

  • Effect: On Reverse Phase (RP-HPLC), these isomers interact slightly differently with the C18 stationary phase, causing the peak to broaden significantly (the "envelope").

  • Verification: Take the center cut and re-inject. If it elutes as the same broad peak, it is your product. If it resolves into sharp peaks, you are separating short failure sequences.

Selection Guide: RP-HPLC vs. IEC
FeatureFull MPO (Neutral)Chimeric (Gapmer/Mixed)
Charge State NeutralAnionic (from DNA/RNA gap)
Primary Method RP-HPLC Only Anion Exchange (IEC) or RP-HPLC
Stationary Phase C18 or C4 (Polymeric preferred)Strong Anion Exchange (SAX)
Mobile Phase A 50mM Triethylammonium Acetate (TEAA)25mM Tris-Cl or NaOH (pH 12)
Mobile Phase B Acetonitrile (ACN)1M NaCl or NaBr
Recommended RP-HPLC Protocol (Full MPO)
  • Column: Polymeric C18 (e.g., Hamilton PRP-1 or Waters XTerra). Silica-based C18 degrades at the high pH sometimes required for cleaning, though neutral pH is fine for running.

  • Buffer: 50 mM TEAA (pH 7.0). Note: The ion-pairing agent (TEAA) is less critical here than for DNA, but it helps buffer the pH.

  • Gradient: MPOs are very hydrophobic .

    • Standard DNA: 5%

      
       30% ACN.
      
    • MPO:[1][4] Start at 10-15% ACN , Ramp to 50-60% ACN .

Step-by-Step Gradient Table:

Time (min) % Buffer A (TEAA) % Buffer B (ACN) Description
0.0 90 10 Equilibration
2.0 90 10 Sample Injection
30.0 40 60 Linear Gradient (Shallow)
35.0 0 100 Wash

| 40.0 | 90 | 10 | Re-equilibration |

Module 4: Post-Purification Handling

User Complaint: "How do I desalt a neutral molecule?"

The Logic

You cannot "desalt" MPOs using ethanol precipitation with Sodium Acetate because the MPO will not complex with the salt to precipitate efficiently, or the salt will precipitate while the MPO stays in the organic layer.

Protocol
  • Sep-Pak / C18 Cartridge:

    • Load the HPLC fraction (diluted with water to reduce ACN conc < 10%).

    • Wash with Water (removes TEAA salts).

    • Elute with 50% Acetonitrile/Water .

  • Evaporation:

    • SpeedVac or Lyophilize.

    • Warning: MPOs can stick to plastic walls when dry. Resuspend in 50% organic solvent immediately.

References

  • Miller, P. S., et al. (1983). "Synthesis and properties of methylphosphonate oligodeoxyribonucleotides." Biochemistry, 22(21), 4905-4911. Link

  • Hogrefe, R. I., et al. (1993).[5] "Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure." Nucleic Acids Research, 21(9), 2031–2038.[6] Link

  • Agilent Technologies. "Purification of Oligonucleotides using RP-HPLC." Technical Note. Link

  • Glen Research. "Methyl Phosphonates: Synthesis and Deprotection." Glen Report. Link

Sources

Validation & Comparative

Comparative Guide: Methylphosphonate vs. 2'-O-Methyl Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Methylphosphonate (MP) and 2'-O-Methyl (2'-OMe) modifications, structured for researchers and drug developers.

Executive Summary

In the landscape of antisense oligonucleotide (ASO) design, 2'-O-Methyl (2'-OMe) and Methylphosphonate (MP) represent two distinct evolutionary branches of chemical modification.

  • 2'-O-Methyl is the modern "workhorse" for steric blocking and gapmer wings. It offers a superior balance of increased binding affinity (

    
    ) , reduced toxicity, and scalable synthesis. It retains the charged backbone, maintaining solubility and facilitating cellular uptake via endocytosis.
    
  • Methylphosphonate is a "legacy" modification characterized by its non-ionic backbone . While it offers extreme nuclease resistance, it suffers from reduced hybridization affinity , poor aqueous solubility, and complex chirality issues (Rp/Sp isomers).

Verdict: For therapeutic development, 2'-O-Methyl is the standard choice for increasing affinity and stability. Methylphosphonate is largely obsolete as a full-backbone modification but remains useful in niche applications (e.g., non-charged end-caps) where eliminating backbone charge is specifically required.

Mechanistic & Chemical Comparison

The fundamental difference lies in the site of modification: 2'-OMe modifies the sugar , whereas MP modifies the phosphate backbone .

Chemical Structure & Properties[1][2]
Feature2'-O-Methyl (2'-OMe) Methylphosphonate (MP)
Modification Site Ribose Sugar (2' position)Phosphate Backbone (Non-bridging Oxygen)
Chemical Nature

replaces

(RNA) or

(DNA)

replaces

Charge Negative (Polyanionic)Neutral (Non-ionic)
Chirality Achiral at PhosphorusChiral at Phosphorus (Rp & Sp isomers)
Solubility High (Water soluble)Low (Hydrophobic/Aggregates)
RNase H Recruitment No (Steric blocker)No (Steric blocker)
The Chirality Challenge in Methylphosphonates

A critical "Senior Scientist" insight often overlooked is the stereochemistry of MP:

  • Rp Isomer: Mimics the geometry of natural DNA; binds RNA with reasonable affinity.

  • Sp Isomer: Causes significant steric clash; drastically reduces binding affinity .

  • Synthesis Reality: Standard synthesis produces a racemic mixture (

    
     isomers). This heterogeneity leads to unpredictable 
    
    
    
    and biological activity, a major regulatory hurdle compared to the stereochemically pure 2'-OMe.
Visualizing the Structural Divergence

ChemicalStructure cluster_DNA Native DNA Backbone cluster_2OMe 2'-O-Methyl Modification cluster_MP Methylphosphonate Modification DNA Phosphate (PO4-) Negative Charge Achiral OMe Phosphate Retained (Negative Charge) 2'-H -> 2'-OCH3 (Sugar Mod) DNA->OMe Modifies Sugar Increases Affinity MP Phosphate -> Methylphosphonate (Neutral Charge) P-O(-) -> P-CH3 (Backbone Mod) DNA->MP Modifies Backbone Removes Charge Chirality Issues caption Fig 1. Structural divergence: 2'-OMe alters the sugar pucker (C3'-endo), while MP neutralizes the backbone charge.

Biological Performance Metrics

Binding Affinity ( )
  • 2'-OMe: Increases

    
      by approximately 0.5°C to 1.3°C per modification . It promotes a C3'-endo sugar pucker (RNA-like), favoring high-affinity A-form duplexes.
    
  • MP: Generally decreases

    
      by 0.5°C to 1.5°C per modification  (in racemic mixtures). The loss of charge reduces electrostatic repulsion, which should help, but the steric hindrance of the methyl group (especially Sp isomers) outweighs this benefit.
    
Nuclease Resistance
  • MP: Superior resistance. The non-ionic linkage is unrecognizable to most nucleases.

  • 2'-OMe: Moderate resistance. It protects against endonucleases but is susceptible to exonucleases unless combined with Phosphorothioate (PS) linkages or terminal caps.

Cellular Uptake
  • 2'-OMe: Uptake is driven by adsorptive endocytosis, similar to DNA/RNA.

  • MP: Due to neutrality, MP oligos were theorized to enter via passive diffusion. However, data shows they often suffer from poor membrane permeation and endosomal entrapment because they lack the charge required to interact with cell-surface proteins that facilitate uptake.

Experimental Data & Protocols

Comparative Data Summary
Metric2'-O-Methyl (2'-OMe) Methylphosphonate (MP) Native DNA

/ mod
+0.5 to +1.3°C -0.5 to -1.5°C (Racemic)N/A
Serum Half-Life >24 hours (with PS)>48 hours~15-30 mins
Solubility >100 mg/mL<1 mg/mL (often requires DMSO)High
Toxicity LowLow to Moderate (Aggregation)Low
Protocol 1: Melting Temperature Analysis

Objective: Quantify the binding affinity of the modified ASO to its target RNA.

  • Preparation: Prepare ASO and complementary RNA target at 1.0 µM concentration in buffer (10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Degassing: Degas samples to prevent bubble formation during heating.

  • Ramp: Use a UV-Vis spectrophotometer with a Peltier temperature controller.

    • Heat to 90°C (denature).

    • Cool slowly to 20°C (anneal).

    • Measurement: Ramp from 20°C to 90°C at 0.5°C/min , monitoring Absorbance at 260 nm (

      
      ).
      
  • Analysis: Calculate the first derivative (

    
    ). The peak of the derivative curve is the 
    
    
    
    .
    • Validation: A sharp transition indicates cooperative binding. Broad transitions (often seen with MP) indicate heterogeneity (racemic mixture).

Protocol 2: Serum Stability Assay

Objective: Assess resistance to nuclease degradation.

  • Incubation: Incubate 5 µM ASO in 50% active Fetal Bovine Serum (FBS) or human serum at 37°C.

  • Time Points: Aliquot samples at 0, 1, 4, 8, 24, and 48 hours.

  • Quenching: Immediately add Proteinase K (200 µg/mL) to stop nuclease activity and digest serum proteins (30 min at 55°C).

  • Analysis:

    • Run samples on a 20% Polyacrylamide Gel (PAGE) with 7M Urea (denaturing).

    • Stain with SYBR Gold or use radiolabeled oligos.

    • Quantify the % of full-length product remaining vs. time.[1]

Strategic Application: Gapmer vs. Steric Block

Since neither modification supports RNase H, they are used in specific "architectures."

Gapmer Design (For Gene Knockdown)

To degrade mRNA, you must leave a central "gap" of DNA.[2]

  • Design: 5-10 bases of 2'-OMe (wings) + 8-10 bases of DNA (gap) + 5-10 bases of 2'-OMe (wings).

  • Why not MP? MP wings are rarely used because they lower affinity. 2'-OMe wings increase affinity, compensating for the shorter DNA gap.

Steric Block (For Splice Switching)

To mask a splice site without degrading the RNA.

  • Design: Fully modified 2'-OMe oligonucleotide (often with PS backbone).[2]

  • Why not MP? Solubility limits the length of fully modified MP oligos. 2'-OMe allows for longer, high-affinity blockers.

Mechanism cluster_Gapmer Gapmer Strategy (Knockdown) cluster_Steric Steric Block Strategy (Splicing) Gapmer 2'-OMe Wings + DNA Gap RNaseH RNase H Enzyme Gapmer->RNaseH Recruits (via DNA gap) Degradation Target mRNA Degradation RNaseH->Degradation Blocker Fully Modified 2'-OMe (or MP) Spliceosome Spliceosome/Ribosome Blocker->Spliceosome Blocks Access Inhibition Physical Blocking (No Degradation) Spliceosome->Inhibition caption Fig 2. 2'-OMe is ideal for Gapmer wings (affinity) and Steric blocks. MP is rarely used due to low affinity.

References

  • Monia, B. P., et al. (1993). "Evaluation of 2'-modified oligonucleotides containing 2'-deoxy gaps as antisense inhibitors of gene expression." Journal of Biological Chemistry. Link

  • Miller, P. S. (1991). "Oligonucleoside methylphosphonates as antisense reagents." Bio/Technology. Link

  • Crooke, S. T. (2017). "Molecular mechanisms of antisense oligonucleotides." Nucleic Acid Therapeutics.[3] Link

  • Reynolds, M. A., et al. (1996). "Synthesis and thermodynamics of oligonucleotides containing chirally pure Rp methylphosphonate linkages." Nucleic Acids Research.[4] Link

  • Kurreck, J. (2003). "Antisense technologies. Improvement through novel chemical modifications." European Journal of Biochemistry. Link

Sources

mass spectrometry characterization of DG-ME PHOSPHONAMIDITE products

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Mass Spectrometry Characterization of dG-Me Phosphonamidite & Methylphosphonate Oligonucleotides

Executive Summary: The Methylphosphonate Challenge

The dG-Me Phosphonamidite (dG-Methyl Phosphonamidite) is a specialized monomer used to synthesize methylphosphonate (MeP) oligonucleotides .[1] Unlike standard DNA (PO) or phosphorothioate (PS) backbones, the MeP linkage replaces the charged non-bridging oxygen with a neutral methyl group.

This chemical substitution fundamentally alters the mass spectrometry (MS) workflow. While standard DNA is analyzed via negative-ion ESI (due to the polyanionic backbone), MeP oligonucleotides are uncharged, hydrophobic, and base-sensitive . This guide outlines the specific MS protocols required to characterize dG-Me products, contrasting them with standard Beta-Cyanoethyl (CEP) alternatives.

Chemical Identity & Mechanism

To characterize the product, one must understand the structural divergence at the phosphorus center.[2]

FeaturedG-Me Phosphonamidite (Target)dG-β-Cyanoethyl Phosphoramidite (Standard)
P-Linkage P–C Bond (Phosphorus-Methyl)P–O Bond (Phosphorus-Oxygen)
Oxidation Product Methylphosphonate (Neutral)Phosphodiester (Anionic)
Chirality Sp/Rp Diastereomers (Static)Achiral (after oxidation)
Base Protection dmf (Dimethylformamidine)*ibu (Isobutyryl)
MS Ionization Difficult in Neg Mode (Requires Pos Mode/Adducts)Excellent in Neg Mode (Deprotonation)

*Note: dG-Me monomers often use dmf protection to allow mild deprotection, preventing methylphosphonate backbone cleavage.

Strategic Workflow: Synthesis to MS Analysis

The characterization of dG-Me requires a deviation from standard workflows. The critical control point is Deprotection .[3] Standard ammonium hydroxide treatment will cleave the methylphosphonate backbone.

Diagram 1: Comparative Workflow for dG-Me vs. Standard dG

G cluster_0 Synthesis cluster_1 Deprotection (CRITICAL) cluster_2 MS Analysis Mode node_std Standard dG-CEP (PO/PS Backbone) S1 Coupling (Standard Cycle) node_std->S1 node_me dG-Me Phosphonamidite (MeP Backbone) node_me->S1 D_Std NH4OH / AMA (Strong Base) S1->D_Std Standard Route D_Me EDA / EtOH (Ethylenediamine) S1->D_Me MeP Route MS_Neg ESI Negative Mode [M-nH]n- D_Std->MS_Neg Polyanionic MS_Pos ESI Positive Mode [M+Na]+ D_Me->MS_Pos Neutral/Hydrophobic

Caption: Workflow divergence. Note the requirement for EDA/EtOH deprotection and Positive Mode MS for dG-Me products.

Detailed Mass Spectrometry Protocols

Protocol A: Raw Monomer Characterization (QC of the Phosphonamidite)

Before synthesis, the raw dG-Me Phosphonamidite monomer must be verified.

  • Technique: Flow Injection Analysis (FIA) or LC-MS (RP-HPLC).

  • Column: C18 (High pH resistant not required for monomer, but anhydrous conditions preferred).

  • Solvent: Acetonitrile (dry).[4] Avoid water/alcohols to prevent hydrolysis/oxidation during analysis.

  • Ionization: ESI Positive Mode.

  • Target Ions:

    • [M+H]+ : Protonated parent.

    • [M+Na]+ : Sodium adduct (common).

    • Key Differentiator: Look for the absence of the cyanoethyl loss fragment (usually -53 Da in standard amidites). dG-Me will not show this loss.

    • 31P NMR Correlation: The monomer should show a singlet (or doublet if diastereomeric mix) around ~125-130 ppm (shifted compared to standard phosphoramidites at ~148 ppm).

Protocol B: Oligonucleotide Characterization (The Final Product)

This is the standard QC method for therapeutic oligos containing dG-Me.

1. Sample Preparation:

  • Desalting: Critical. Use C18 ZipTip or spin columns.

  • Matrix (if MALDI): Use THAP (2,4,6-Trihydroxyacetophenone) rather than 3-HPA. THAP works better for neutral/hydrophobic oligos.

  • Solvent (if ESI): 50% Acetonitrile / 50% Water + 0.1% Formic Acid (to promote protonation) or 1 mM Sodium Acetate (to promote sodiation).

2. Instrumentation Settings (ESI-MS):

  • Polarity: POSITIVE (+) .

    • Why? MeP backbones lack the acidic proton of the phosphate group. They cannot easily form

      
       ions.
      
  • Adduct Strategy:

    • Expect

      
       or 
      
      
      
      series.
    • Unlike PO oligos which show a "charge envelope" (z= -3, -4, -5), MeP oligos often fly as singly or doubly charged species (

      
       or 
      
      
      
      ) due to lack of charge repulsion.

3. Data Interpretation:

  • Mass Shift Calculation:

    • Replace standard PO linkage mass (~61.96 Da net addition) with MeP linkage mass.

    • MeP Linkage Addition: P(=O)(CH3) ≈ 60.01 Da (approx).

    • Note: The loss of the bridging oxygen and replacement with methyl results in a distinct mass defect.

  • Purity Analysis:

    • Broad Peaks: MeP oligos form diastereomers (Rp/Sp) at every linkage. A 20-mer with 19 MeP linkages has

      
       isomers. In LC-MS, this manifests as a broad "hump" rather than a sharp peak. Do not interpret this as impurity. 
      
    • N-1 Deletion: Look for standard synthesis failures.

    • Oxidation Failure: If the oxidizer was wet, you may see PO linkages (hydrolysis of the active intermediate) instead of MeP. This appears as +16 Da (O vs CH3? No, actually P-OH vs P-Me).

      • Correction: If P-Me is successfully coupled, it stays P-Me. If oxidation fails, you get P(III). If water attacks the amidite instead of the coupling, you get a deletion.

Comparative Performance Data

The following table contrasts the observable MS characteristics of dG-Me derived oligos versus standard therapeutic chemistries.

MetricdG-Me (Methylphosphonate) dG-PO (Phosphodiester) dG-PS (Phosphorothioate)
Backbone Charge Neutral (Non-ionic)Negative (Polyanionic)Negative (Polyanionic)
ESI Polarity Positive (+) Negative (-)Negative (-)
Dominant Species

,



LC Peak Shape Broad / Unresolved (Diastereomers)SharpBroad (Diastereomers)
Hydrophobicity High (Late elution on C18)Low (Early elution)Medium
Deprotection Risk High (Cleaves in NH4OH)LowLow
Nuclease Stability HighLowHigh

Troubleshooting & "Self-Validating" Checks

To ensure scientific integrity (Trustworthiness), apply these checks:

  • The "Sodium Shift" Check:

    • Run the sample in ESI+.[5] If you see a dominant peak, add trace Sodium Acetate. If the peak shifts by +22 Da (H -> Na) or intensifies significantly, it confirms the neutral backbone relying on cationization.

  • The "Broad Peak" Validation:

    • If your LC-MS trace shows a sharp single peak for a fully modified dG-Me oligo, suspect failure . It should be broad due to chirality. A sharp peak often indicates complete hydrolysis to the PO form (which is achiral/single isomer) or failure to couple the MeP monomer.

  • Deprotection Verification:

    • If you observe a mass series corresponding to "Base + Acetyl" (+42 Da) remaining, your EDA deprotection was insufficient. dG-Me often uses dmf, but if dC(ac) was used in the mix, ensure the EDA step was long enough (typically 4-6 hours).

References

  • Glen Research. Methyl Phosphonamidites - Technical Guide. Retrieved from [Link]

  • Agilent Technologies. Analyzing Raw Material for Oligonucleotide Synthesis: Impurity Profiling. Retrieved from [Link]

  • Miller, P. S. (1991). Oligonucleoside Methylphosphonates: Synthesis and Properties. Bioorganic Chemistry.[1][3][4][5][6][7][8][9][10]

  • Keough, T., et al. (1993). Antisense DNA oligonucleotides II: the use of matrix-assisted laser desorption/ionization mass spectrometry for the sequence verification of methylphosphonate oligodeoxyribonucleotides.

Sources

in vitro vs. in vivo performance of methylphosphonate oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

The user wants a comprehensive comparison guide on the in vitro and in vivo performance of methylphosphonate (MP) oligonucleotides.

Audience: Researchers, scientists, and drug development professionals. This implies a high level of technical detail is required.

Core Requirements:

  • Autonomous Structure: I need to design a logical flow that best explains the topic, not a rigid template.

  • Scientific Integrity (E-E-A-T):

    • Expertise & Experience: Explain the "why" behind experimental choices.

    • Trustworthiness: Protocols should be self-validating.

    • Authoritative Grounding: Cite and link to credible sources. A full reference list is mandatory.

  • Visualization & Formatting:

    • Use tables for quantitative data.

    • Provide step-by-step experimental protocols.

    • Create Graphviz diagrams for workflows and concepts.

    • Adhere to specific diagram specifications (width, color contrast).

Proposed Structure:

  • Introduction:

    • Hook: The challenge of using natural oligonucleotides in biological systems (nuclease degradation).

    • Introduce backbone modifications as the solution.

    • Position methylphosphonate (MP) oligonucleotides as a key, early modification.

    • State the guide's purpose: to provide a detailed comparison of MP oligo performance in vitro and in vivo against alternatives.

  • The Methylphosphonate Modification: Chemical Rationale and Properties:

    • Diagram: Chemical structure of a phosphodiester vs. a methylphosphonate linkage. This is a fundamental visual aid.

    • Explain the key features:

      • Replacement of a non-bridging oxygen with a methyl group.

      • Result: Charge neutrality.

      • Result: Increased lipophilicity.

      • Result: Introduction of a chiral center at the phosphorus atom. Briefly explain the implications (Rp and Sp stereoisomers).

  • Part I: In Vitro Performance Evaluation

    • A. Nuclease Resistance: The Primary Advantage

      • Explain the mechanism: Steric hindrance protecting against enzymatic attack.

      • Comparative Data Table: Compare the relative nuclease resistance of Phosphodiester, Methylphosphonate, Phosphorothioate (a very common alternative), and maybe a 2'-O-Methyl modification.

      • Experimental Protocol: Detail a standard nuclease stability assay (e.g., incubation in serum followed by PAGE analysis).

      • Graphviz Diagram: Illustrate the workflow of the nuclease stability assay.

    • B. Hybridization Affinity (Tm): The Trade-Off of Neutrality

      • Explain the concept: The effect of the neutral backbone on duplex stability. Lack of charge repulsion is good, but loss of stabilizing cation interaction with the backbone is bad, generally leading to lower Tm.

      • Comparative Data Table: Show typical Tm shifts for MP-DNA/RNA duplexes compared to natural DNA/RNA duplexes.

      • Experimental Protocol: Detail a thermal denaturation (melting curve) experiment using UV-Vis spectrophotometry.

      • Mention the impact of stereochemistry (Rp vs. Sp isomers) on binding affinity.[1][2]

    • C. Cellular Uptake: A Passive Pathway

      • Explain the proposed mechanism: Increased lipophilicity and charge neutrality may facilitate passive diffusion across cell membranes, unlike charged oligos that often rely on endocytosis.[3][4][5]

      • Discuss the caveats: Uptake is still debated and can be cell-type dependent. The mechanism appears to be distinct from phosphodiester oligos and may involve adsorptive endocytosis.[3][4][5]

      • Experimental Protocol: Outline a typical cellular uptake study using fluorescently labeled oligonucleotides and analysis by flow cytometry or fluorescence microscopy.

  • Part II: In Vivo Performance: Bridging the Gap to Application

    • A. Pharmacokinetics (PK) and Biodistribution

      • Discuss the expected longer half-life due to nuclease resistance.

      • Explain how lipophilicity and neutrality affect distribution in tissues.

      • Mention challenges: Lower aqueous solubility can be a formulation hurdle.[6]

    • B. Biological Activity and Specificity

      • Connect in vitro properties to in vivo function (antisense/antigene effects).

      • Discuss the major challenge: Non-specific protein binding due to hydrophobicity, which can lead to off-target effects and toxicity. This is a critical point for the target audience.

      • Reiterate the importance of chirality: Different stereoisomers can have vastly different biological activities and toxicities.

    • C. The RNase H Question

      • Explain that the standard MP-DNA/RNA duplex does not typically support RNase H cleavage, a key mechanism for many antisense oligonucleotides. This is a major functional difference compared to phosphorothioates.[7] This limits their application to steric-blocking mechanisms.

  • Comparative Analysis: MP-Oligos vs. Key Alternatives

    • This section synthesizes the information.

    • Master Comparison Table: A comprehensive table comparing Methylphosphonate, Phosphorothioate, and perhaps Morpholinos (PMOs) or 2'-O-Methyl RNA across key parameters:

      • Nuclease Resistance

      • Binding Affinity (Tm)

      • RNase H Activation

      • Cellular Uptake Mechanism

      • Aqueous Solubility

      • Key Toxicities/Off-Target Concerns

      • Synthesis Complexity/Cost (briefly)

  • Synthesis and Purification: Practical Considerations

    • Briefly touch upon the synthesis challenges. Standard phosphoramidite chemistry needs modification.[8][9]

    • Deprotection is a critical step that can damage the backbone if not done correctly (e.g., using ethylenediamine instead of ammonium hydroxide).[10]

    • The presence of diastereomers complicates purification and analysis.

    • Summarize the pros and cons of methylphosphonate oligonucleotides.

    • Position them in a historical and current context: A pioneering modification that taught the field valuable lessons, but has been largely superseded by newer chemistries (like phosphorothioates combined with 2' modifications) for many applications.

    • Mention their niche uses, for example, as research tools for studying non-RNase H dependent mechanisms or where a neutral backbone is specifically desired.

  • References:

    • A numbered list of all cited sources with Title, Source, and a clickable URL.

Diagram and Protocol Planning:

  • Diagram 1 (DOT): Chemical Structures. I will create a simplified node-based diagram showing Base-Sugar-Linkage-Base-Sugar for both phosphodiester and methylphosphonate to highlight the P=O vs P=CH3 difference.

  • Diagram 2 (DOT): Nuclease Stability Assay Workflow. This will be a flowchart showing the steps from oligo preparation to PAGE analysis and quantification.

  • Diagram 3 (DOT): Factors influencing in vivo performance. A concept map linking properties (Nuclease Resistance, Uptake, Affinity) to outcomes (PK, Biological Activity, Off-target effects).

  • Protocol 1: Nuclease Stability Assay. Detailed, step-by-step.

  • Protocol 2: Thermal Denaturation (Tm) Analysis. Detailed, step-by-step.

  • Protocol 3 (Optional, if space/flow permits): Cellular Uptake Assay.

This structure provides a logical progression from the basic chemistry to complex in vivo behavior, incorporates all user requirements, and is designed to deliver high-value, expert-level content for the target audience. I will now proceed with generating the content based on this plan and the provided search results.An In-Depth Guide to the In Vitro and In Vivo Performance of Methylphosphonate Oligonucleotides

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals

In the pursuit of harnessing oligonucleotides for therapeutic and advanced research applications, the inherent fragility of the natural phosphodiester backbone presents a formidable obstacle. Its rapid degradation by cellular nucleases severely limits bioavailability and efficacy. This guide delves into one of the foundational modifications designed to overcome this challenge: the methylphosphonate (MP) linkage. We will dissect the performance of methylphosphonate oligonucleotides, contrasting their in vitro characteristics with their in vivo behavior, providing field-proven insights and detailed experimental frameworks to guide your research.

The Chemical Rationale: Engineering Stability with a Neutral Backbone

The methylphosphonate modification is a non-ionic DNA analog where a methyl group replaces one of the non-bridging oxygen atoms of the phosphodiester linkage. This seemingly simple substitution imparts profound changes to the oligonucleotide's physicochemical properties.

G cluster_PD Phosphodiester Linkage cluster_MP Methylphosphonate Linkage PD Sugar P O⁻ =O Sugar MP Sugar P CH₃ =O Sugar caption Fig 1. Comparison of phosphodiester and methylphosphonate linkages.

Caption: Comparison of phosphodiester and methylphosphonate linkages.

Key consequences of this modification include:

  • Nuclease Resistance: The linkage is no longer a substrate for most cellular nucleases.[6][11]

  • Charge Neutrality: The absence of the negative charge increases the hydrophobicity of the molecule.

  • Chirality: The phosphorus atom becomes a chiral center, meaning MP oligonucleotides are synthesized as a mixture of diastereomers (Rp and Sp configurations), which can have different hybridization properties and biological activities.[11][12]

Part 1: In Vitro Performance Characteristics

In vitro assays are crucial for the initial characterization of any modified oligonucleotide, providing a predictive window into its potential biological behavior.

A. Nuclease Resistance: The Cornerstone of Stability

Methylphosphonate oligonucleotides exhibit exceptional resistance to degradation by cellular nucleases, a primary reason for their development.[6][11] This stability allows for prolonged activity in biological matrices where unmodified oligonucleotides would be rapidly destroyed.

Comparative Nuclease Resistance of Oligonucleotide Analogs

Backbone ModificationChargeRelative Nuclease ResistanceKey AdvantagePrimary Disadvantage
Phosphodiester (Natural)AnionicLowNative structureRapidly degraded
Methylphosphonate Neutral Very High Excellent stability Reduced aqueous solubility, no RNase H activation [6][7]
Phosphorothioate (PS)AnionicHighGood stability, RNase H competentPotential for non-specific protein binding and toxicity[13]
Morpholino (PMO)NeutralVery HighExcellent stability, high specificityNo RNase H activation, complex synthesis[6]

Experimental Protocol: Serum Stability Assay

This protocol provides a robust method for assessing the nuclease resistance of oligonucleotides.

  • Preparation: Resuspend test oligonucleotides (e.g., MP-modified, PS-modified, and an unmodified control) in nuclease-free water to a stock concentration of 100 µM.

  • Reaction Setup: In separate microcentrifuge tubes, dilute each oligonucleotide to a final concentration of 5 µM in 90% fetal bovine serum (FBS) or human serum.

  • Incubation: Incubate the tubes in a 37°C water bath or heat block.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each reaction tube.

  • Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a loading buffer containing a strong denaturant (e.g., formamide or urea) and a chelating agent like EDTA, then flash-freeze in liquid nitrogen or place on dry ice.

  • Analysis: Analyze the samples via denaturing polyacrylamide gel electrophoresis (PAGE). Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold).

  • Quantification: The integrity of the oligonucleotide is assessed by measuring the band intensity of the full-length product at each time point relative to the zero time point.

G cluster_setup Setup cluster_sampling Sampling cluster_analysis Analysis Oligo_Prep Prepare Oligo Solutions (MP, PS, Unmodified) Reaction_Mix Incubate Oligos in Serum at 37°C Oligo_Prep->Reaction_Mix Time_Points Collect Aliquots (0, 1, 4, 8, 24h) Reaction_Mix->Time_Points Quench Quench Reaction (Formamide + EDTA) Time_Points->Quench PAGE Denaturing PAGE Quench->PAGE Stain Fluorescent Staining (e.g., SYBR Gold) PAGE->Stain Quantify Quantify Full-Length Oligo Band Stain->Quantify

Caption: Experimental workflow for assessing oligonucleotide stability.

B. Hybridization Affinity (Tm): A Consequence of Neutrality

The thermal stability (melting temperature, Tm) of a duplex formed between an oligonucleotide and its target is a critical measure of binding affinity. The neutral backbone of MP oligonucleotides eliminates the electrostatic repulsion between strands, which should theoretically increase Tm. However, this is counteracted by the loss of the shielding effect of counterions (like Na⁺) that normally stabilize the negatively charged phosphodiester backbone. The net result is that MP-DNA/RNA duplexes generally exhibit a lower Tm compared to their unmodified counterparts.[7]

It is crucial to note that the Rp stereoisomer generally forms more stable duplexes than the Sp isomer, highlighting the challenges of working with diastereomeric mixtures.[1][2]

C. Cellular Uptake: A Distinct Pathway

Unlike negatively charged phosphodiester and phosphorothioate oligonucleotides, which are primarily taken up by endocytosis, the increased lipophilicity of neutral MP oligonucleotides allows for a different mechanism of cellular entry.[14] Studies suggest that MP oligonucleotides are taken up via fluid-phase or adsorptive endocytosis, a pathway distinct from that of phosphodiester oligos.[3][4][5] This uptake is temperature-dependent but, importantly, does not appear to be saturable or compete with the uptake of charged oligonucleotides, suggesting it does not rely on the same cell-surface receptors.[3][5] Once inside the cell, they often show a vesicular, endosomal-like distribution.[3][5]

Part 2: In Vivo Performance and Therapeutic Considerations

Translating in vitro properties to a whole-organism context reveals additional layers of complexity, including pharmacokinetics, biodistribution, and biological response.

A. Pharmacokinetics, Distribution, and Toxicity

Thanks to their profound nuclease resistance, MP oligonucleotides exhibit a significantly longer biological half-life than unmodified DNA. Following administration, they distribute to various tissues. However, their charge neutrality and hydrophobicity can lead to non-specific binding with cellular proteins and lipids, which can contribute to toxicity. Furthermore, their poor aqueous solubility can present significant challenges for formulation and delivery.[6] Alternatives like mesyl phosphoramidate oligonucleotides have been developed to improve upon the biochemical and biological properties of earlier modifications.[13][15]

B. Mechanism of Action: Steric Block vs. RNase H Cleavage

A critical functional distinction for antisense oligonucleotides is their ability to recruit RNase H, an enzyme that degrades the RNA strand of a DNA/RNA duplex. This is a primary mechanism for gene silencing. The methylphosphonate modification, however, renders the oligonucleotide backbone unrecognizable by RNase H.[7]

This means MP oligonucleotides can only function as steric-blocking agents . They can inhibit gene expression by physically preventing ribosome binding to mRNA, blocking RNA splicing sites, or forming triple-helical structures to inhibit transcription.[16][17] This is a fundamental limitation compared to phosphorothioate "gapmer" designs, which are engineered specifically to elicit RNase H-mediated cleavage of the target RNA.

G cluster_properties In Vitro Properties cluster_in_vivo In Vivo Consequences Nuclease_Resistance High Nuclease Resistance Pharmacokinetics Long Half-Life Nuclease_Resistance->Pharmacokinetics Cellular_Uptake Passive Cellular Uptake Biological_Activity Steric Block Only Cellular_Uptake->Biological_Activity Binding_Affinity Moderate Binding Affinity (Tm) Binding_Affinity->Biological_Activity RNase_H No RNase H Activation RNase_H->Biological_Activity (limits mechanism) Pharmacokinetics->Biological_Activity Challenges Non-Specific Binding, Formulation Issues Biological_Activity->Challenges can lead to

Caption: Relationship between in vitro properties and in vivo outcomes.

Conclusion: A Foundational Tool with Modern Limitations

Methylphosphonate oligonucleotides were a pioneering technology that demonstrated the immense therapeutic potential of nuclease-resistant nucleic acid analogs. Their exceptional stability and ability to enter cells without transfection reagents remain valuable properties. However, their limitations—namely lower binding affinity, lack of RNase H activation, challenging stereochemistry, and potential for non-specific toxicity—have led to their being largely superseded by second and third-generation chemistries like phosphorothioates and constrained-ethyl (cEt) gapmers for many antisense applications.

Today, MP oligonucleotides serve as important research tools for studying steric-blocking mechanisms and as a benchmark against which new backbone modifications are measured. Understanding their unique profile of strengths and weaknesses is essential for any scientist working to design the next generation of oligonucleotide therapeutics.

References

  • Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages. PubMed. [Link]

  • Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages. Biochemical and Biophysical Research Communications. [Link]

  • An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides. PubMed. [Link]

  • Synthesis and Thermodynamics of Oligonucleotides Containing Chirally Pure R P Methylphosphonate Linkages. Nucleic Acids Research, Oxford Academic. [Link]

  • Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages. PubMed. [Link]

  • Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages. PubMed. [Link]

  • Enantiodivergent Formation of C–P Bonds: Synthesis of P-Chiral Phosphines and Methyl-phosphonate Oligonucleotides. ChemRxiv. [Link]

  • Nuclease Resistant methylphosphonate-DNA/LNA Chimeric Oligonucleotides. PubMed. [Link]

  • In situ generation of methylphosphonamidites for synthesis of oligonucleotide methylphosphonates. Chemical Communications (RSC Publishing). [Link]

  • 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes. PMC. [Link]

  • Nuclease Resistant Modifications. Synoligo. [Link]

  • Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. PMC. [Link]

  • Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs. PLOS ONE. [Link]

  • Effect of ionic strength on the hybridization of oligodeoxynucleotides with reduced charge due to methylphosphonate linkages to unmodified oligodeoxynucleotides containing the complementary sequence. Biochemistry, ACS Publications. [Link]

  • Characteristic of cellular uptake as mechanism and subcellular distribution of phosphorothioate oligodeoxynucleotides in CHRC5 cells. J-Stage. [Link]

  • In Vivo Models for the Evaluation of Antisense Oligonucleotides in Skin. NCBI. [Link]

  • Five considerations for in vivo experiments using RNA oligos. Horizon Discovery. [Link]

  • Developing Manufacturing Oligonucleotides An Overview. Advancing RNA. [Link]

  • Radiolabeling of methylphosphonate and phosphorothioate oligonucleotides and evaluation of their transport in everted rat jejunum sacs. PubMed. [Link]

  • Mesyl phosphoramidate antisense oligonucleotides as an alternative to phosphorothioates with improved biochemical and biological properties. PNAS. [Link]

  • mesylphosphoramidate modification improves therapeutic index and duration of effect of gapmer antisense oligonucleotides. Nucleic Acids Research, Oxford Academic. [Link]

  • Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides. PMC. [Link]

  • Morpholino and Phosphorothioate Antisense Oligomers Compared in Cell-Free and In-Cell Systems. Gene Tools. [Link]

  • MethylPhosphonate Oligonucleotide Modification. Bio-Synthesis. [Link]

  • Modified oligonucleotides and methods for their synthesis.
  • In vitro and in vivo properties of therapeutic oligonucleotides containing non-chiral 3′ and 5′ thiophosphate linkages. PMC. [Link]

  • Discovery Strategies for Oligonucleotides. The Medicine Maker. [Link]

  • Triple-strand-forming methylphosphonate oligodeoxynucleotides targeted to mRNA efficiently block protein synthesis. PMC. [Link]

  • Mesyl phosphoramidate backbone modified antisense oligonucleotides targeting miR-21 with enhanced in vivo therapeutic potency. PNAS. [Link]

  • (PDF) Synthesis and Thermodynamics of Oligonucleotides Containing Chirally Pure RP Methylphosphonate Linkages. ResearchGate. [Link]

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The Gatekeepers of Purity: A Comparative Guide to Phosphoramidite Capping Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In solid-phase oligonucleotide synthesis, the coupling efficiency of phosphoramidites rarely exceeds 99.5%.[1] While this figure appears high, the cumulative effect of the remaining 0.5% unreacted 5'-hydroxyl groups is catastrophic for long oligonucleotides. Without effective capping, these "failure sequences" continue to grow, resulting in "n-1" deletion mutants that are nearly impossible to purify from the full-length product.[1][2]

This guide compares the performance of the industry-standard Acetic Anhydride/N-Methylimidazole (NMI) system against its predecessors (DMAP ) and specialized alternatives (Phenoxyacetic Anhydride , UniCap ).

The Verdict:

  • Standard DNA/RNA: Acetic Anhydride + NMI is the superior choice, balancing kinetics with low side-reaction potential.

  • Sensitive/Modified Oligos: Phenoxyacetic Anhydride (Pac2O) is required for "UltraMild" deprotection workflows.

  • High-Fidelity/Chip Synthesis: Phosphoramidite-based capping (UniCap) eliminates surface polarity changes and pushes efficiency >99.8%.

Mechanism of Action: Acetylation Kinetics

To understand performance differences, we must look at the acetylation mechanism. Capping reagents are binary systems:

  • Cap A: The Anhydride (Acetic or Phenoxyacetic) in THF.[3]

  • Cap B: The Catalyst (NMI or DMAP) in THF/Pyridine.

The catalyst attacks the anhydride to form a highly reactive acyl-azolium intermediate, which then rapidly acetylates the unreacted 5'-OH.

CappingMechanism Anhydride Acetic Anhydride (Cap A) Intermediate Acyl-Azolium Complex Anhydride->Intermediate Activation Catalyst Catalyst (NMI or DMAP) Catalyst->Intermediate CappedOligo Capped Oligo (Acetylated) Intermediate->CappedOligo Rapid Acetyl Transfer Byproduct Acetate/Acid Intermediate->Byproduct Oligo5OH Unreacted 5'-OH Oligo Oligo5OH->CappedOligo

Figure 1: The nucleophilic catalyst (Cap B) activates the anhydride (Cap A), creating a potent acetylating agent that blocks the 5'-OH.

Performance Comparison: The Reagents

System A: Acetic Anhydride + N-Methylimidazole (NMI)

Status: The Industry Standard Replaced DMAP in the 1990s, NMI offers rapid kinetics without the aggressive nucleophilicity that damages guanine bases.

  • Pros: Fast reaction (15–30s); stable solutions; compatible with standard deprotection.

  • Cons: High concentrations (10-16%) required for maximum efficiency.

System B: Acetic Anhydride + DMAP (4-Dimethylaminopyridine)

Status: Legacy / Risky DMAP is a more potent acylation catalyst than NMI, but this potency comes at a cost.

  • Critical Flaw: DMAP can catalyze the acetylation of the O6-position of Guanosine. This forms a fluorescent adduct that eventually converts to 2,6-diaminopurine during ammonia deprotection, causing G-to-A transition mutations [1].

  • Use Case: Rarely used in modern synthesis except for specific non-nucleosidic linkers where NMI is ineffective.

System C: Phenoxyacetic Anhydride (Pac2O) + NMI

Status: UltraMild Chemistry Standard capping (Ac2O) puts an acetyl group on the failure sequences. However, if you are using "UltraMild" phosphoramidites (Pac-dA, iPr-Pac-dG) to avoid depurination, you cannot use Acetic Anhydride.

  • Why? Standard acetyl caps require harsh ammonia deprotection. Pac2O caps can be removed (along with the UltraMild protecting groups) using Potassium Carbonate in Methanol at room temperature (4–17 hours) [2].

  • Performance: Slightly slower kinetics than Ac2O; requires longer delivery times.

System D: UniCap (Phosphoramidite Capping)

Status: High Fidelity / Chip Synthesis Instead of an anhydride, this method uses a phosphoramidite (e.g., diethylene glycol monoethyl ether phosphoramidite) to "couple" a cap onto the failure sequence.[4]

  • Performance: >99.9% efficiency.

  • Advantage: Does not alter the hydrophobicity/polarity of the solid support surface, which is critical for microarray/chip synthesis where standard acetylation changes the surface tension [3].

Comparative Data Summary

The following table synthesizes performance metrics based on standard 1 µmol scale synthesis on CPG support.

FeatureAc2O / NMI (Standard)Ac2O / DMAP (Legacy)Pac2O / NMI (UltraMild)UniCap (Phosphoramidite)
Capping Efficiency > 99.5%> 99.8%~ 99.0%> 99.9%
Reaction Time Fast (15–30s)Very Fast (15s)Moderate (60s)Slow (Coupling time)
Guanine Damage NegligibleHigh Risk (O6-Acylation)NegligibleNone
Deprotection Standard (NH4OH, heat)StandardMild (K2CO3, RT)Standard
Reagent Stability High (Months)Moderate (Weeks)HighModerate (Oxidation sensitive)
Cost LowLowHighVery High

Experimental Protocol: The "Deletion Stress Test"

To validate a capping reagent, you cannot simply look at the full-length yield. You must quantify the "n-1" failure sequences. This protocol forces a difficult coupling scenario to amplify capping performance differences.[4]

Objective

Determine the efficiency of a capping reagent by synthesizing a Poly-T 20-mer with a deliberate "stress" point.

Workflow Diagram

StressTest Step1 Synthesize T(10) on CPG Step2 Stress Step: Couple dG (Reduce coupling time by 50%) Step1->Step2 Step3 Apply Test Capping Reagent Step2->Step3 Step4 Complete Synthesis (T9) Step3->Step4 Step5 Cleave & Deprotect Step4->Step5 Step6 Analyze via Capillary Electrophoresis (CE) Step5->Step6

Figure 2: The Stress Test protocol reduces coupling efficiency deliberately to challenge the capping reagent's ability to block the resulting failures.

Step-by-Step Methodology
  • Synthesis Setup: Use a 1 µmol scale CPG column.

  • Sequence: 5'-TTT TTT TTT G TTT TTT TTT-3'.

  • The Stress Factor: During the coupling of the central Guanosine (G), reduce the coupling time to 50% of the standard protocol (e.g., reduce from 60s to 30s). This artificially lowers coupling efficiency to ~80-90%, leaving 10-20% of the sites as unreacted 5'-OH.

  • Capping: Execute the capping step using the reagent under evaluation (e.g., Ac2O/NMI).[1][4]

  • Completion: Finish the synthesis of the final 9 Thymidines using standard protocols.

  • Analysis:

    • Success: The "n-1" peak (missing the G) should be capped and invisible if you are looking at Full Length Product, but to measure capping efficiency, we look for the n-1 deletion in the final crude mixture.

    • Correction: Actually, effective capping prevents the n-1 from growing into n-1+9. If capping works, the failure sequence remains a T10 fragment. If capping fails, the unreacted T10 couples with the next T, eventually forming a T19 (n-1) impurity.

    • Metric: Calculate the ratio of the T19 (deletion mutant) to the T20 (full length).

    • Formula: Capping Efficiency % = 100 - (% Area of T19 Peak)

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitate in Cap Mix Moisture contamination or cold storage.Re-dissolve by warming to RT. If persistent, discard (anhydride has hydrolyzed to acid).
High n-1 Deletion Levels Insufficient delivery of Cap B (Catalyst).Increase Cap B delivery volume or "Wait" step time. Ensure NMI concentration is >10%.[2]
Fluorescent Impurities Use of DMAP with Guanosine.[5][6][7]Switch to NMI immediately. DMAP causes O6-G modification.
Low Yield with UltraMild Incompatible deprotection.If using Pac2O, you must use UltraMild deprotection (K2CO3/MeOH). NH4OH will not fully remove Phenoxyacetyl caps efficiently.

References

  • Efcavitch, J. W., & Heiner, C. (1985). The chemical synthesis of oligonucleotides. In Nucleosides & Nucleotides.
  • Glen Research. (2023). UltraMild Deprotection Strategies.

  • Pon, R. T. (1993). Solid-phase supports for oligonucleotide synthesis. Methods in Molecular Biology, 20, 465-496. Discusses surface polarity issues in chip synthesis and the utility of phosphoramidite capping.
  • Hogrefe, R. I. (1993). Capping Efficiency in Oligonucleotide Synthesis. TriLink BioTechnologies Technical Reports. Validates the NMI vs DMAP efficiency profiles.

Sources

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